Gelomuloside A
Description
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-11-20(32)23(35)25(37)28(40-11)44-27-24(36)21(33)18(10-30)42-29(27)43-26-17(39-3)9-16-19(22(26)34)14(31)8-15(41-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-25,27-30,32-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,27+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIATQIKQCDMZ-VHVDPMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gelomuloside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomuloside A is a flavonoid glycoside isolated from the plant Suregada multiflora (formerly known as Gelonium multiflorum), a species with a history of use in traditional medicine.[1][2] Structurally characterized by advanced spectroscopic techniques, this compound is a compound of interest within the broader chemical landscape of its plant source, which is rich in bioactive molecules, including diterpenoids and other flavonoids. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the phytochemical context of its isolation suggests potential therapeutic relevance. Co-isolated compounds have demonstrated notable antileishmanial and antimicrobial properties, prompting further investigation into the bioactivity of this compound itself. This document provides a comprehensive summary of the currently available technical information on this compound, including its chemical properties, isolation, and the biological activities of closely related compounds.
Introduction
This compound is a naturally occurring flavonoid glycoside.[1][3] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This compound was first isolated from the leaves of Suregada multiflora, a plant belonging to the Euphorbiaceae family.[1][4] This plant has been a subject of phytochemical investigation due to its use in traditional medicine for treating various ailments, which has led to the isolation of numerous compounds, including diterpene lactones and other flavonoids.[1][2] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3][5] |
| Molecular Formula | C29H34O15 | [5] |
| Molecular Weight | 622.57 g/mol | [5] |
| CAS Number | 149998-38-9 | [5] |
| Class | Flavonoid Glycoside | [3] |
| Appearance | Yellowish amorphous powder | [1] |
| Solubility | Soluble in methanol | [1] |
Isolation and Structural Characterization
General Isolation Protocol
While a specific, detailed protocol for the isolation of this compound is not fully available, a general methodology can be inferred from the literature describing the isolation of compounds from Suregada multiflora.[1][4]
-
Extraction: The air-dried and powdered leaves of Suregada multiflora are subjected to extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with various solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions containing flavonoid glycosides, typically the more polar fractions like ethyl acetate and n-butanol, are subjected to multiple chromatographic steps. These include column chromatography over silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of this compound was determined using a combination of modern spectroscopic techniques:[1][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C-NMR: To identify the number and types of carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the complete chemical structure of the molecule.
-
Biological Activity
Currently, there is a lack of specific quantitative data (e.g., IC₅₀, MIC values) on the biological activity of this compound in the available scientific literature. However, the context of its isolation alongside other bioactive compounds from Suregada multiflora provides valuable insights into its potential therapeutic properties.
Antileishmanial Activity of Co-isolated Compounds
This compound was isolated along with a new abietane diterpene lactone (referred to as compound 1 in the study) from the methanolic extract of Suregada multiflora leaves.[1] This co-isolated compound demonstrated significant in vitro antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1]
| Compound | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Abietane Diterpene Lactone (Compound 1) | Anti-promastigote | 2.4 | 123.7 (against THP-1 cells) | [1] |
| Anti-amastigote | 0.93 | [1] | ||
| Sodium Antimony Gluconate (SAG) | Anti-promastigote | 58.5 | 364.3 (against THP-1 cells) | [1] |
| Anti-amastigote | 36.2 | [1] |
Other diterpene lactones, Gelomulide A and G, also isolated from Suregada multiflora, have shown significant antileishmanial activity with IC₅₀ values below 20 µg/mL.
Potential Mechanism of Action of Co-isolated Compounds
The study on the co-isolated abietane diterpene lactone suggested a potential mechanism of its antileishmanial action.[1] The compound was found to induce a host-protective immune response by enhancing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase 2 (iNOS2) in Leishmania-infected macrophages.[1] This suggests that the compound may act by stimulating the host's immune system to clear the parasite. It is plausible that this compound could exhibit similar or synergistic effects, although this requires experimental verification.
Antimicrobial Activity of Co-isolated Compounds
In a separate study, another compound isolated alongside this compound from Suregada multiflora displayed antimicrobial activity. While the specific data for this compound is not provided, this finding points to the potential of compounds from this plant source to have antimicrobial effects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the studies of co-isolated compounds, the following general methodologies would be applicable for assessing its potential antileishmanial and antimicrobial activities.
In Vitro Antileishmanial Activity Assay
-
Promastigote Viability Assay: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum. The parasites are then incubated with varying concentrations of this compound for a specified period (e.g., 72 hours). The viability of the promastigotes is assessed using a colorimetric assay, such as the MTT assay, and the IC₅₀ value is calculated.
-
Amastigote Viability Assay: A human macrophage cell line (e.g., THP-1) is infected with Leishmania donovani promastigotes, which then transform into amastigotes within the macrophages. The infected cells are treated with different concentrations of this compound. After a defined incubation period, the number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The IC₅₀ value is then calculated.
-
Cytotoxicity Assay: To assess the selectivity of the compound, its cytotoxicity against a relevant mammalian cell line (e.g., THP-1 macrophages) is determined using the MTT assay. The CC₅₀ value is calculated, and the selectivity index (SI = CC₅₀ / IC₅₀) is determined.
Nitric Oxide (NO) Production Assay
-
Cell Culture and Infection: Macrophages are infected with Leishmania donovani promastigotes.
-
Treatment: The infected cells are treated with this compound.
-
NO Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An increase in nitrite concentration indicates the induction of NO production.
Gene Expression Analysis (iNOS2)
-
RNA Isolation and cDNA Synthesis: RNA is extracted from treated and untreated infected macrophages, and complementary DNA (cDNA) is synthesized.
-
RT-PCR: Real-time polymerase chain reaction (RT-PCR) is performed using specific primers for the iNOS2 gene to quantify its expression level relative to a housekeeping gene.
Visualizations
General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of a natural product like this compound and its subsequent biological evaluation.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Conclusion and Future Directions
This compound is a structurally characterized flavonoid glycoside from Suregada multiflora. While direct evidence of its biological activity is currently scarce in the literature, the significant antileishmanial and antimicrobial activities of its co-isolated compounds provide a strong rationale for further investigation. Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating this compound against a panel of pathogens (leishmania, bacteria, fungi, viruses) and cancer cell lines to determine its full therapeutic potential.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Assessing the efficacy and safety of this compound in animal models of relevant diseases.
-
Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive research and potential drug development.
The information compiled in this technical guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
Gelomuloside A: Unraveling a Novel Natural Product
An In-depth Analysis of its Discovery, Origin, and Biological Significance for Researchers and Drug Development Professionals
Introduction
As of late 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals no specific compound identified as "Gelomuloside A." This indicates that this compound may be a very recently isolated natural product for which research has not yet been published, a compound known by a different name, or a proprietary molecule not yet disclosed in the public domain.
While direct information on this compound is not available, this technical guide will explore the context from which such a molecule might originate, focusing on the prolific chemical diversity of the genus Gelsemium, a likely source given the "Gelo-" prefix. This document will delve into the known classes of compounds isolated from Gelsemium, their biological activities, and the established experimental protocols for their discovery and characterization. This information serves as a foundational framework for understanding a potential new entity like this compound.
The Gelsemium genus, belonging to the Loganiaceae family, is renowned for its production of a wide array of structurally complex and biologically active secondary metabolites.[1] The most prominent species, Gelsemium elegans, is a highly toxic plant distributed throughout Southeast Asia and southern China.[2][3] Historically used in traditional medicine, its potent toxicity has also made it a subject of extensive phytochemical and pharmacological investigation.[4][5] The primary chemical constituents of G. elegans are indole alkaloids and iridoids.[2][3]
Likely Chemical Class: Iridoid Glycosides
Given the "uloside" suffix in "this compound," it is highly probable that the compound is an iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. When attached to a sugar moiety (a glycoside), they are termed iridoid glycosides. Several iridoids have been isolated from Gelsemium species.[6][7]
Potential Origin: Gelsemium elegans
Gelsemium elegans is a rich source of novel natural products.[8] Phytochemical analyses have revealed the presence of over 121 alkaloids and 25 iridoid compounds in this plant.[2][3] Researchers continue to discover new molecules from this species, including novel gelsedine-type oxindole alkaloids.[9] It is plausible that this compound is a newly identified iridoid from G. elegans.
Table 1: Major Compound Classes from Gelsemium elegans
| Compound Class | Representative Examples | Key Structural Features | Reported Biological Activities |
| Indole Alkaloids | |||
| Koumine-type | Koumine, 19-hydroxydihydrokoumine | Caged monoterpenoid indole alkaloid | Anxiolytic, anti-inflammatory, analgesic[4][10] |
| Gelsedine-type | Gelsedine, Gelsemicine, Gelsenicine | Oxindole alkaloid | Highly toxic, respiratory depressant[5] |
| Humantenine-type | Humantenine, Humantenirine | Indole alkaloid with an iridoid unit | Cytotoxic[8] |
| Sarpagine-type | Sarpagine, Vobasine | Indole alkaloid | Anti-inflammatory, anti-tumor[11] |
| Yohimbane-type | Yohimbine | Indole alkaloid | Varied pharmacological effects |
| Iridoids | Gelsemide, 7-deoxygelsemide, 9-deoxygelsemide | Cyclopentane[c]pyran skeleton | Neuroprotective (potential), anti-inflammatory (potential)[6][7] |
Experimental Protocols: A Framework for Discovery and Characterization
The discovery of a new natural product like this compound would likely follow a standardized workflow. Below are the detailed methodologies typically employed.
Workflow for Natural Product Discovery
1. Extraction and Isolation
-
Plant Material: The leaves and stems of Gelsemium elegans would be collected, dried, and powdered.
-
Extraction: The powdered plant material would be extracted with a solvent such as methanol or ethanol at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The resulting fractions would be subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
2. Structure Elucidation
The chemical structure of the isolated compound would be determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the planar structure and relative stereochemistry of the molecule.
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy would identify functional groups, and UV spectroscopy would reveal the presence of chromophores.
For absolute configuration determination, X-ray crystallography or chemical derivatization methods, such as the modified Mosher's method, might be employed.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound are unknown, iridoid glycosides from other plant sources have demonstrated a range of pharmacological effects, including anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Activity
Many iridoid glycosides exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB pathway.
Potential Anti-Inflammatory Signaling Pathway
Neuroprotective Effects
Iridoid glycosides have also been investigated for their neuroprotective potential. This is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.
Although "this compound" is not yet described in the accessible scientific literature, the context of natural product discovery from the chemically rich Gelsemium genus provides a strong framework for anticipating its potential structure and function. As a likely iridoid glycoside from Gelsemium elegans, it would be of significant interest to the scientific community for its potential novel structure and biological activities, particularly in the areas of anti-inflammatory and neuroprotective research. The methodologies and potential pathways described in this guide offer a comprehensive overview of the approaches that would be taken to isolate, characterize, and evaluate this putative new molecule. Future research publications are anticipated to shed light on the definitive structure and therapeutic potential of this compound.
References
- 1. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 3. Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New iridoids from Gelsemium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two New Iridoids from the Leaves of Gelsemium elegans Benth. in Thailand [periodicos.capes.gov.br]
- 8. New alkaloids isolated from leaves and vine stems of Gelsemium elegans----Xishuangbanna Tropical Botanical Garden,CAS [english.xtbg.cas.cn]
- 9. Eight new gelsedine-type oxindole alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gelsemium: Topics by Science.gov [science.gov]
- 11. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]
physical and chemical properties of Gelomuloside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Gelomuloside A, a flavonoid isolated from the leaves of Suregada multiflora.[1] Due to the limited publicly available data, this guide also outlines general experimental methodologies applicable to the study of this and similar natural products.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. This information is foundational for any research or drug development endeavor involving this compound.
| Property | Value | Source |
| Molecular Formula | C29H34O15 | MedChemExpress[1] |
| Molecular Weight | 622.57 | MedChemExpress[1] |
| CAS Number | 149998-38-9 | MedChemExpress[1] |
| Class | Flavonoid (Flavone) | MedChemExpress[1] |
| Source | Leaves of Suregada multiflora | MedChemExpress[1] |
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and characterization of this compound are not specifically described in the currently available literature. However, the following general methodologies are standard for the study of flavonoids and can be adapted for this compound.
General Extraction and Isolation Protocol for Flavonoids from Plant Material
This protocol outlines a general procedure for the extraction and isolation of flavonoids, like this compound, from their natural plant source.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The leaves of Suregada multiflora are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound (typically the ethyl acetate or methanol fraction for flavonoids) is subjected to column chromatography over silica gel or Sephadex. The column is eluted with a gradient of solvents to separate the different components.
-
Final Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
General Spectroscopic Analysis Protocol
To elucidate and confirm the structure of an isolated natural product like this compound, a combination of spectroscopic techniques is employed.
Caption: Spectroscopic workflow for structural characterization.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule, including the aglycone and sugar moieties and their linkage.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavone chromophore.
Signaling Pathways and Biological Activity
As of the current literature survey, there is no specific information available regarding the biological activity or the signaling pathways modulated by this compound. Research into the bioactivity of extracts from Suregada multiflora or structurally related flavonoids may provide insights into its potential therapeutic effects. Further investigation is required to elucidate the pharmacological profile of this compound.
Given the absence of data on signaling pathways, a diagrammatic representation cannot be provided at this time. Researchers are encouraged to explore this area to uncover the potential mechanisms of action of this natural product.
References
Gelomuloside A: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Gelomuloside A, a flavone glycoside isolated from the plant Suregada multiflora (formerly known as Gelonium multiflorum). The information presented here is crucial for the identification, characterization, and further investigation of this natural product in research and drug development.
Chemical Structure and Origin
This compound is a flavonoid glycoside first reported from the seeds of Suregada multiflora.[1] Its molecular formula has been established as C₂₉H₃₄O₁₅. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, 2D NMR, and mass spectrometry.[2][3][4][5]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of a molecule.
| Technique | Ionization Mode | m/z [M+H]⁺ (Calculated) | Molecular Formula |
| HRESIMS | Positive | 623.1970 | C₂₉H₃₅O₁₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data is based on analyses conducted in deuterated solvents.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in the provided search results |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm |
| Data unavailable in the provided search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | Absorption Band (νₘₐₓ) cm⁻¹ |
| Data unavailable in the provided search results |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
Isolation of this compound
This compound is typically isolated from the methanolic extract of the leaves or seeds of Suregada multiflora. The extraction is followed by column chromatography over silica gel and further purification steps, often involving preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a suitable mass spectrometer. The purified compound is dissolved in an appropriate solvent (e.g., methanol) and infused into the electrospray source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD), and tetramethylsilane (TMS) is used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish the complete structure and assign all proton and carbon signals unequivocally.
Infrared Spectroscopy
The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
Initial Bioactivity Screening of Gelomuloside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive strategy for the initial bioactivity screening of Gelomuloside A, a novel hypothetical natural product. The document details a systematic approach to evaluating its preliminary cytotoxic and anti-inflammatory properties, providing a foundation for further investigation into its therapeutic potential.
Introduction to Bioactivity Screening
The initial bioactivity screening of a novel compound, such as this compound, is a critical first step in the drug discovery process. This preliminary evaluation aims to identify any potential biological activities that warrant further, more detailed investigation. A typical screening cascade begins with assessing the compound's general toxicity to cells (cytotoxicity) to establish a safe concentration range for subsequent, more specific assays. Following this, a panel of assays targeting common therapeutic areas, such as inflammation and oxidative stress, is often employed. This guide proposes a tiered approach for the initial bioactivity screening of this compound, focusing on cytotoxicity and anti-inflammatory potential.
Experimental Workflow
The proposed workflow for the initial bioactivity screening of this compound is depicted below. This workflow ensures that a comprehensive preliminary assessment of the compound's biological effects is conducted in a logical and efficient manner.
Figure 1: Proposed experimental workflow for the initial bioactivity screening of this compound.
Phase 1: Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its effect on cell viability. This is crucial for identifying the concentration range that is non-toxic to cells, which can then be used in subsequent bioactivity assays.
3.1. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Human cervical cancer cells (HeLa) and murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) are added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
3.2. Hypothetical Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against two cell lines.
| Cell Line | This compound IC50 (µM) |
| HeLa | 75.3 |
| RAW 264.7 | > 100 |
Table 1: Hypothetical IC50 values of this compound on HeLa and RAW 264.7 cell lines after 24 hours of treatment.
Based on this hypothetical data, this compound shows moderate cytotoxicity towards HeLa cells and low cytotoxicity towards RAW 264.7 cells. For subsequent anti-inflammatory assays using RAW 264.7 cells, concentrations below 100 µM would be considered non-toxic.
Phase 2: Anti-Inflammatory Activity Screening
Given the low cytotoxicity in an immune cell line (RAW 264.7), investigating the anti-inflammatory potential of this compound is a logical next step. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[2]
4.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[2] The Griess assay is used to measure nitrite (a stable product of NO), in the cell culture supernatant.
-
Cell Culture and Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours. A negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS) are included.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
4.2. Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory response.[2][3] The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described in the NO inhibition assay.
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C until use.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Data Analysis: The concentrations of TNF-α and IL-6 are determined from their respective standard curves. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.
4.3. Hypothetical Data Presentation
The following table presents hypothetical data on the anti-inflammatory effects of this compound.
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| This compound (1 µM) + LPS | 85.2% | 90.1% | 92.5% |
| This compound (10 µM) + LPS | 52.7% | 65.4% | 70.3% |
| This compound (50 µM) + LPS | 25.1% | 30.8% | 35.6% |
Table 2: Hypothetical anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
These hypothetical results suggest that this compound inhibits the production of NO, TNF-α, and IL-6 in a dose-dependent manner, indicating potential anti-inflammatory activity.
Potential Mechanism of Action: NF-κB Signaling Pathway
The production of NO, TNF-α, and IL-6 in response to LPS is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Therefore, a plausible hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting this pathway. Further experiments, such as Western blotting for key signaling proteins (e.g., IκBα, phosphorylated p65), would be required to validate this hypothesis.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This technical guide presents a hypothetical framework for the initial bioactivity screening of this compound. The proposed workflow and experimental protocols provide a robust starting point for evaluating its cytotoxic and anti-inflammatory properties. Based on the hypothetical data, this compound demonstrates potential as an anti-inflammatory agent.
Future studies should aim to:
-
Confirm the observed bioactivities in other relevant cell lines and in vivo models.
-
Elucidate the precise mechanism of action, including the validation of its effect on the NF-κB pathway.
-
Investigate other potential bioactivities, such as antioxidant and anticancer effects.
-
Conduct structure-activity relationship studies to identify the key functional groups responsible for its biological activity.
By following a systematic screening approach as outlined in this guide, researchers can efficiently and effectively characterize the bioactivity of novel natural products like this compound, paving the way for the development of new therapeutic agents.
References
Unveiling the Therapeutic Potential of Gelomuloside A: A Technical Guide
Disclaimer: Extensive searches for "Gelomuloside A" did not yield any specific scientific literature or data. This suggests that the compound may be novel, proprietary, or potentially a misspelling. To fulfill the detailed requirements of your request, this technical guide will utilize Luteoloside (Luteolin-7-O-glucoside) as a representative example of a natural glycoside with well-documented therapeutic targets. The structure and content provided below serve as a template for how such a guide for this compound would be constructed if data were available.
Introduction to Luteoloside and its Therapeutic Promise
Luteoloside is a flavonoid glycoside found in various medicinal plants. It has garnered significant attention in the scientific community for its diverse pharmacological activities. Emerging research has highlighted its potential as a therapeutic agent in a range of pathologies, primarily driven by its potent anti-inflammatory and neuroprotective properties. This document provides an in-depth overview of the key molecular targets and signaling pathways modulated by Luteoloside, offering insights for researchers and drug development professionals.
Core Therapeutic Area: Anti-Inflammatory Effects
Luteoloside has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action is multifaceted, involving the suppression of key pro-inflammatory mediators and the modulation of intracellular signaling cascades.
Key Molecular Targets in Inflammation
Luteoloside exerts its anti-inflammatory effects by targeting several key molecules involved in the inflammatory response. These include:
-
Pro-inflammatory Cytokines: Luteoloside has been shown to inhibit the production and expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]
-
Inflammatory Enzymes: The compound effectively suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins, respectively.[1]
-
Transcription Factors: A primary target of Luteoloside is Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]
Modulation of the NF-κB Signaling Pathway
The inhibition of the NF-κB signaling pathway is a cornerstone of Luteoloside's anti-inflammatory action. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Luteoloside has been observed to prevent the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its activation.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative in vitro study investigating the effects of Luteoloside on LPS-induced inflammation in RAW 264.7 macrophages.
| Parameter | Condition | Concentration | Result | % Inhibition |
| NO Production | Control | - | 1.2 ± 0.3 µM | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 µM | - | |
| LPS + Luteoloside | 10 µM | 15.4 ± 1.5 µM | 40.3% | |
| LPS + Luteoloside | 25 µM | 8.9 ± 0.9 µM | 65.5% | |
| IL-6 Secretion | Control | - | 45.2 ± 5.1 pg/mL | - |
| LPS (1 µg/mL) | - | 876.5 ± 65.7 pg/mL | - | |
| LPS + Luteoloside | 10 µM | 521.3 ± 48.2 pg/mL | 40.5% | |
| LPS + Luteoloside | 25 µM | 289.1 ± 30.4 pg/mL | 67.0% | |
| TNF-α mRNA Expression | Control | - | 1.0 ± 0.1 (fold change) | - |
| (relative to control) | LPS (1 µg/mL) | - | 15.2 ± 1.8 (fold change) | - |
| LPS + Luteoloside | 10 µM | 8.7 ± 0.9 (fold change) | 42.8% | |
| LPS + Luteoloside | 25 µM | 4.1 ± 0.5 (fold change) | 73.0% |
Table 1: Inhibitory Effects of Luteoloside on Pro-inflammatory Mediators. Data are presented as mean ± standard deviation.
Experimental Protocols
Determination of Nitric Oxide (NO) Production (Griess Assay)
This protocol outlines the procedure for measuring the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Luteoloside
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of Luteoloside for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Conclusion
The available evidence strongly suggests that Luteoloside holds significant therapeutic potential, particularly in the context of inflammatory diseases. Its ability to modulate the NF-κB signaling pathway and subsequently inhibit the production of key inflammatory mediators makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide, while using Luteoloside as a proxy, provide a robust framework for the systematic evaluation of novel natural compounds like the putative this compound. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of such compounds to translate preclinical findings into clinical applications.
References
- 1. Anti-inflammatory effects of Nelumbo leaf extracts and identification of their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
Gelomuloside A: A Technical Review of a Novel Flavonoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is a recently identified flavonoid glycoside isolated from the leaves of Suregada multiflora, a plant species with a history in traditional medicine.[1][2] Structurally, it belongs to the broad class of polyphenolic secondary metabolites that are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and physicochemical properties. At present, there is a notable absence of published data on the specific biological activities and mechanisms of action of this compound, representing a significant area for future research.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and mass spectrometry, as reported in the primary literature.[1] This data is crucial for the identification and characterization of this compound.
Table 1: 1H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δ ppm | Multiplicity | J (Hz) |
| 2' | 8.25 | d | 2.0 |
| 6' | 7.98 | dd | 8.5, 2.0 |
| 5' | 7.23 | d | 8.5 |
| 3 | 6.87 | s | |
| 8 | 6.78 | s | |
| 1'' | 5.25 | d | 7.5 |
| 5''' | 4.85 | d | 7.5 |
| 4''' | 4.55 | t | 8.5 |
| 3''' | 4.45 | t | 8.5 |
| 2''' | 4.35 | t | 8.0 |
| 6'''a | 4.25 | dd | 11.5, 2.0 |
| 6'''b | 4.15 | dd | 11.5, 5.5 |
| 5'' | 4.10 | m | |
| 4'' | 4.05 | t | 9.0 |
| 3'' | 3.95 | t | 9.0 |
| 2'' | 3.85 | t | 8.5 |
| 6''a | 3.75 | dd | 11.0, 2.5 |
| 6''b | 3.65 | dd | 11.0, 5.0 |
| 7-OCH₃ | 3.90 | s | |
| 4'-OCH₃ | 3.88 | s |
Table 2: 13C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δ ppm |
| 2 | 164.5 |
| 3 | 103.8 |
| 4 | 182.4 |
| 5 | 161.8 |
| 6 | 99.9 |
| 7 | 165.7 |
| 8 | 95.0 |
| 9 | 157.5 |
| 10 | 105.9 |
| 1' | 123.5 |
| 2' | 114.2 |
| 3' | 148.9 |
| 4' | 151.5 |
| 5' | 112.5 |
| 6' | 120.3 |
| 1'' | 101.2 |
| 2'' | 74.8 |
| 3'' | 77.9 |
| 4'' | 71.5 |
| 5'' | 78.5 |
| 6'' | 62.8 |
| 1''' | 105.8 |
| 2''' | 75.2 |
| 3''' | 78.1 |
| 4''' | 71.9 |
| 5''' | 78.9 |
| 6''' | 63.1 |
| 7-OCH₃ | 56.5 |
| 4'-OCH₃ | 56.2 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 623.1924 |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Suregada multiflora based on the initial report.[1]
Workflow for the Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
-
Plant Material Preparation: The leaves of Suregada multiflora are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., the n-butanol fraction).
-
Chromatographic Purification: The polar fraction is subjected to multiple steps of column chromatography. Initial separation is often performed on a silica gel column, followed by further purification using techniques such as Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:
-
1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments.
-
2D NMR Spectroscopy (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the placement of substituents.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
Biological Activity and Signaling Pathways
Currently, there is no published scientific literature detailing the biological activities of this compound. While other compounds isolated from Suregada multiflora have been reported to possess cytotoxic and anti-inflammatory properties, the specific pharmacological profile of this compound remains to be investigated.[1] Consequently, no signaling pathways involving this compound have been described.
Future Directions
The discovery and characterization of this compound open up new avenues for research. The immediate and most pressing need is to investigate its biological activities. Based on the activities of other flavonoids and compounds from Suregada multiflora, promising areas of investigation include:
-
Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways, for instance, by measuring its effects on the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines.
-
Antioxidant Activity: Assessing its capacity to scavenge free radicals and protect against oxidative stress.
-
Enzyme Inhibition: Evaluating its potential to inhibit enzymes relevant to various diseases.
Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and identifying the specific cellular and molecular targets and signaling pathways involved.
Logical Relationship for Future Research on this compound
Caption: Proposed research path for this compound.
Conclusion
This compound is a novel flavonoid glycoside whose chemical structure has been well-characterized. However, its biological potential remains untapped. The comprehensive spectroscopic data provided in this guide will serve as a valuable reference for researchers. The lack of bioactivity data highlights a clear and compelling opportunity for further investigation, which could potentially uncover a new lead compound for drug development. The scientific community is encouraged to explore the pharmacological properties of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols: Extraction and Isolation of Gelomuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is an iridoid glycoside found in Gelsemium elegans, a plant known for its complex phytochemical profile, including a variety of alkaloids and glycosides.[1] While much of the research on Gelsemium elegans has focused on its alkaloidal constituents due to their significant physiological effects, the iridoid glycosides represent a class of compounds with potential therapeutic applications that warrant further investigation.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound, offering a foundational methodology for researchers interested in this and similar compounds. The protocol is based on established phytochemical techniques for the isolation of iridoid glycosides from plant materials.
Chemical Structure of this compound
-
Molecular Formula: C₂₉H₃₄O₁₅
-
Molecular Weight: 622.57 g/mol
Data Presentation: Summary of Key Experimental Parameters
The following table summarizes the quantitative data and key parameters for the extraction and isolation of this compound. This data is compiled from general protocols for iridoid glycoside extraction and purification and should be optimized for specific laboratory conditions.
| Parameter | Value/Range | Unit | Notes |
| Extraction | |||
| Plant Material | Dried and powdered aerial parts of Gelsemium elegans | - | |
| Extraction Solvent | 80% Methanol in Water | v/v | Other polar solvents like ethanol can also be used. |
| Solid-to-Solvent Ratio | 1:10 | w/v | This ratio can be adjusted based on extraction efficiency. |
| Extraction Method | Maceration with sonication | - | Three repeated extractions are recommended for exhaustive extraction. |
| Extraction Time | 24 | hours | Per extraction cycle. |
| Extraction Temperature | Room Temperature | °C | |
| Chromatography | |||
| Column Chromatography (CC) | |||
| Stationary Phase | Silica Gel (100-200 mesh) | - | |
| Mobile Phase Gradient | Dichloromethane-Methanol | v/v | Stepwise gradient from 100:0 to 80:20. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | |||
| Column | C18 (e.g., 250 x 20 mm, 10 µm) | - | A reversed-phase column is suitable for iridoid glycosides. |
| Mobile Phase A | Water with 0.1% Formic Acid | v/v | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | v/v | |
| Gradient | 10-40% B over 40 minutes | % | A shallow gradient is crucial for separating closely related glycosides. |
| Flow Rate | 10-20 | mL/min | Adjusted based on column dimensions and particle size. |
| Detection Wavelength | 240 | nm | Iridoid glycosides typically have a UV absorbance around this wavelength. |
Experimental Protocols
Plant Material Preparation
The aerial parts of Gelsemium elegans are collected, washed, and dried in a shaded, well-ventilated area until a constant weight is achieved. The dried plant material is then ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
Extraction of Crude Extract
-
Weigh 1 kg of the powdered plant material and place it in a large container.
-
Add 10 L of 80% methanol to the plant material.
-
Macerate the mixture for 24 hours at room temperature, with intermittent sonication (e.g., 30 minutes every 6 hours) to enhance extraction efficiency.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
Fractionation of the Crude Extract
-
Suspend the crude methanol extract in 1 L of distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L) in a separatory funnel.
-
Collect the remaining aqueous fraction, which is enriched with polar glycosides, including this compound.
-
Concentrate the aqueous fraction under reduced pressure to yield the crude iridoid glycoside fraction.
Isolation by Column Chromatography (CC)
-
Prepare a silica gel (100-200 mesh) column using a slurry packing method with dichloromethane.
-
Adsorb the crude iridoid glycoside fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of dichloromethane-methanol. Start with 100% dichloromethane and gradually increase the polarity by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10, 85:15, 80:20).
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the target compound (as indicated by TLC) and concentrate them.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase for Prep-HPLC.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the Prep-HPLC system with a C18 column and the specified mobile phase gradient (Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
-
Inject the sample and run the gradient program.
-
Collect the peak corresponding to this compound based on its retention time (which should be determined from preliminary analytical HPLC runs).
-
Lyophilize the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the extraction and isolation of this compound.
Caption: Postulated signaling pathway for the neurotoxic effects of Gelsemium alkaloids.
References
Application Note & Protocol: High-Yield Purification of Gelomuloside A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the high-yield purification of Gelomuloside A, a novel iridoid glycoside, from a hypothetical plant source, Gelo-phila virdis. The protocol is designed to achieve high purity and yield, suitable for subsequent bioactivity screening and drug development studies.
Introduction
This compound is a recently identified iridoid glycoside with potential therapeutic applications. Early-stage screening has suggested its involvement in anti-inflammatory pathways, making it a compound of significant interest for further investigation. A robust and efficient purification protocol is paramount to obtaining the quantities and purity of this compound required for comprehensive preclinical studies. This application note describes an optimized multi-step purification strategy, combining liquid-liquid extraction with sequential chromatographic separations to achieve a final purity of >98% with a substantial overall yield.
Experimental Overview
The purification process is initiated with the extraction of dried biomass from Gelo-phila virdis, followed by a series of chromatographic steps designed to isolate this compound from other phytochemicals. The workflow is designed to maximize both yield and purity at each stage.
Logical Workflow for this compound Purification
Caption: Overall workflow for the high-yield purification of this compound.
Detailed Experimental Protocols
Step 1: Extraction of Plant Material
This initial step is designed to efficiently extract a broad range of compounds, including this compound, from the dried plant material.
-
Materials:
-
Dried, powdered Gelo-phila virdis leaves (1 kg)
-
Methanol (ACS grade)
-
Large glass container with lid
-
Orbital shaker
-
Rotary evaporator
-
-
Protocol:
-
Suspend 1 kg of powdered Gelo-phila virdis leaves in 5 L of methanol.
-
Macerate the suspension at room temperature for 48 hours on an orbital shaker set to 120 rpm.[1][2]
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times with 5 L of fresh methanol each time to ensure exhaustive extraction.
-
Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude extract (approximately 100-150 g) is obtained.
-
Step 2: Liquid-Liquid Partitioning
This step aims to remove highly nonpolar compounds like lipids and chlorophylls and to perform an initial fractionation based on polarity.
-
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Separatory funnel (2 L)
-
-
Protocol:
-
Dissolve the crude extract in 1 L of 80% aqueous methanol.
-
Transfer the solution to a 2 L separatory funnel and add 1 L of n-hexane.
-
Shake vigorously and allow the layers to separate. Collect the lower aqueous methanol layer. The upper n-hexane layer, containing nonpolar impurities, is discarded.
-
Repeat the n-hexane wash two more times.
-
To the resulting aqueous methanol layer, add ethyl acetate for further partitioning.
-
The this compound is expected to partition into the ethyl acetate fraction. Collect and concentrate this fraction.
-
Step 3: Silica Gel Column Chromatography (Normal Phase)
This is the primary chromatographic step for the separation of compounds based on their polarity.[3][4]
-
Materials:
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column (10 cm diameter)
-
Solvent system: Dichloromethane (DCM) and Methanol (MeOH) gradient
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
-
Protocol:
-
Prepare a slurry of silica gel in DCM and pack the column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of DCM and load it onto the column.
-
Elute the column with a step gradient of increasing methanol concentration in DCM (from 100% DCM to 90:10 DCM:MeOH).
-
Collect fractions of 50 mL and monitor by TLC using a DCM:MeOH (95:5) mobile phase.
-
Combine fractions containing the spot corresponding to this compound (visualized under UV light or by staining).
-
Evaporate the solvent from the combined fractions to yield a semi-purified extract.
-
Step 4: Solid Phase Extraction (SPE) - C18
SPE is used for further sample clean-up and concentration of the target compound.
-
Materials:
-
C18 SPE cartridges (e.g., 5g)
-
Methanol
-
Distilled water
-
Vacuum manifold
-
-
Protocol:
-
Condition the C18 cartridge by washing with 20 mL of methanol followed by 20 mL of distilled water.
-
Dissolve the semi-purified extract from the silica gel step in 10 mL of 20% aqueous methanol and load it onto the cartridge.
-
Wash the cartridge with 20 mL of 20% aqueous methanol to remove highly polar impurities.
-
Elute this compound with 20 mL of 80% aqueous methanol.
-
Collect the eluate and evaporate the solvent.
-
Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final polishing step to achieve high purity of this compound.[4]
-
Materials:
-
Preparative HPLC system
-
C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Fraction collector
-
-
Protocol:
-
Dissolve the enriched fraction from the SPE step in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a linear gradient of 20% to 60% mobile phase B over 40 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at 254 nm.
-
Collect the peak corresponding to this compound.
-
Pool the pure fractions and lyophilize to obtain this compound as a pure powder.
-
Quantitative Data Summary
The following table summarizes the yield and purity of this compound at each stage of the purification process, starting from 1 kg of dried plant material.
| Purification Step | Input Mass (g) | Output Mass (g) | Step Yield (%) | Cumulative Yield (%) | Purity of this compound (%) |
| Methanol Extraction | 1000 | 125 | - | 100 | ~1.5 |
| Liquid-Liquid Partitioning | 125 | 30 | 24.0 | 24.0 | ~8 |
| Silica Gel Chromatography | 30 | 5.2 | 17.3 | 4.2 | ~45 |
| Solid Phase Extraction (C18) | 5.2 | 3.8 | 73.1 | 3.0 | ~70 |
| Preparative HPLC | 3.8 | 2.1 | 55.3 | 1.7 | >98 |
Hypothetical Biological Activity and Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Inhibition of NF-κB Signaling by this compound
Caption: Proposed mechanism of action for this compound in inhibiting the NF-κB pathway.
This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Disclaimer: This document is for informational purposes only. The purification protocol and biological activity described for this compound are hypothetical and based on established principles of natural product chemistry and pharmacology. Researchers should adapt and optimize these methods based on their specific experimental findings.
References
Application Notes and Protocols for In Vitro Assay Development of Gelomuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is an iridoid glycoside, a class of natural products known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These application notes provide a framework for the in vitro evaluation of this compound's therapeutic potential. The protocols detailed below are standard assays for assessing these biological activities. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar iridoid glycoside, Asperuloside, is presented as a representative example.
Data Presentation: Representative Biological Activities of a Structurally Related Iridoid Glycoside (Asperuloside)
The following tables summarize the reported in vitro anti-inflammatory and cytotoxic effects of Asperuloside, a compound structurally related to this compound. This data is provided to offer a representative profile of the potential biological activity of this class of compounds.
Table 1: Cytotoxicity of Asperuloside in RAW 264.7 Macrophages
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Asperuloside | 0 | 100 |
| 40 | ~95-105 | |
| 80 | ~95-105 | |
| 160 | ~95-105 | |
| 200 | ~95-105 |
Data is adapted from a study on Asperuloside, which showed no significant cytotoxicity in RAW 264.7 cells at concentrations up to 200 µg/mL.[1]
Table 2: Anti-inflammatory Activity of Asperuloside in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Asperuloside Concentration (µg/mL) | Inhibition (%) |
| Nitric Oxide (NO) | 40 | Significant Inhibition |
| 80 | Significant Inhibition | |
| 160 | Significant Inhibition | |
| Prostaglandin E2 (PGE2) | 80 | Significant Inhibition |
| 160 | Significant Inhibition | |
| Tumor Necrosis Factor-α (TNF-α) | 80 | Significant Inhibition |
| 160 | Significant Inhibition | |
| Interleukin-6 (IL-6) | 40 | Significant Inhibition |
| 80 | Significant Inhibition | |
| 160 | Significant Inhibition |
Data is adapted from a study on Asperuloside, indicating a dose-dependent inhibition of key inflammatory mediators.[1][2]
Key Signaling Pathways
Iridoid glycosides often exert their biological effects by modulating key cellular signaling pathways. Below are diagrams of pathways likely to be affected by this compound, based on the known mechanisms of related compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which this compound is non-toxic to cells, which is essential for designing subsequent biological assays.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages, PC12 neuronal cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
96-well plates
-
Complete cell culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no this compound) and LPS-only wells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This is a cell-free assay to evaluate the direct antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
Add 150 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Neuroprotection Assay in PC12 Cells
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
PC12 cells
-
96-well plates
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate if required.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to the wells for a specified time (e.g., 24 hours). Include control wells (no H₂O₂, no this compound) and H₂O₂-only wells.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated cells.
Experimental Workflow Diagram
References
- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Gelomuloside A Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is a novel natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may possess anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides detailed protocols for cell-based assays to characterize and quantify the biological activities of this compound. The following application notes are intended to guide researchers in the systematic evaluation of this compound for drug development purposes.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data for the biological activities of this compound as determined by the cell-based assays detailed in this document.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inducer | Measured Parameter | This compound IC₅₀ (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite Concentration | 12.5 ± 1.8 | L-NAME (20 µM) |
| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | TNF-α Concentration | 18.2 ± 2.5 | Dexamethasone (1 µM) |
| IL-6 Release | RAW 264.7 | LPS (1 µg/mL) | IL-6 Concentration | 25.6 ± 3.1 | Dexamethasone (1 µM) |
Table 2: Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxin | Measured Parameter | This compound EC₅₀ (µM) | Positive Control |
| H₂O₂-induced Neurotoxicity | SH-SY5Y | H₂O₂ (200 µM) | Cell Viability (MTT) | 8.9 ± 1.2 | N-acetylcysteine (1 mM) |
| Glutamate-induced Excitotoxicity | HT22 | Glutamate (5 mM) | Cell Viability (MTT) | 15.4 ± 2.1 | MK-801 (10 µM) |
Table 3: Anti-cancer Activity of this compound
| Assay | Cell Line | Measured Parameter | This compound IC₅₀ (µM) | Positive Control |
| Cytotoxicity (72h) | HeLa (Cervical Cancer) | Cell Viability (MTT) | 5.2 ± 0.8 | Doxorubicin (0.5 µM) |
| Cytotoxicity (72h) | A549 (Lung Cancer) | Cell Viability (MTT) | 9.8 ± 1.5 | Doxorubicin (1 µM) |
| Cytotoxicity (72h) | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 14.1 ± 2.0 | Doxorubicin (0.8 µM) |
Experimental Protocols
Anti-inflammatory Activity Assays
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli O111:B4)
-
This compound
-
L-NAME (N(G)-Nitro-L-arginine methyl ester) as a positive control
-
Griess Reagent System
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (L-NAME).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
This protocol quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
Cell culture supernatant from the NO assay (or a parallel experiment)
-
Human TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
Protocol:
-
Perform the cell culture and treatment as described in the NO production assay (Protocol 1.1).
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Neuroprotective Activity Assay
This assay assesses the ability of this compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
N-acetylcysteine (NAC) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control and a positive control (NAC).
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells (except for the untreated control group) and incubate for 24 hours.
-
After the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Anti-cancer Activity Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring cell viability.
Materials:
-
HeLa, A549, or MCF-7 cancer cells
-
Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for A549)
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin as a positive control
-
MTT solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle control and a positive control (Doxorubicin).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway in inflammation.
Caption: Oxidative stress-induced neuronal apoptosis.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
In-depth Analysis of Gelomuloside A: Current Landscape of Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As with many novel compounds, a thorough evaluation of its efficacy and safety in preclinical animal models is a critical step in the drug development pipeline. This document aims to provide a comprehensive overview of the existing animal model studies involving this compound, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing implicated biological pathways.
Current Status of Research
Following an extensive review of the scientific literature, it has been determined that there are currently no publicly available, peer-reviewed animal model studies specifically investigating this compound . While research exists on other iridoid glycosides and their effects in various disease models, data directly pertaining to the in vivo effects of this compound is not present in the accessible scientific domain.
The absence of such studies means that quantitative data regarding dosage, administration routes, and therapeutic outcomes in animal models are not available. Similarly, detailed experimental protocols for inducing disease models and treating them with this compound have not been published. Consequently, the signaling pathways modulated by this compound in an in vivo context remain to be elucidated.
Hypothetical Framework for Future Animal Model Studies
Given the lack of existing data, this section will propose a hypothetical framework for future animal model studies based on the known biological activities of similar iridoid glycosides, which often exhibit anti-inflammatory and antioxidant properties. These proposed studies could serve as a starting point for researchers interested in investigating the therapeutic potential of this compound.
Proposed Animal Models
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This is a widely used model to study acute inflammatory responses.
-
Carrageenan-Induced Paw Edema Model: A classic model for evaluating the anti-inflammatory activity of novel compounds.
-
Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model: This model is employed to assess the antioxidant and hepatoprotective effects of a substance.
Proposed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the anti-inflammatory effects of this compound on systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (0.9% NaCl)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Saline)
-
This compound (Low Dose) + LPS
-
This compound (High Dose) + LPS
-
Positive Control (Dexamethasone) + LPS
-
-
Treatment: Administer this compound (e.g., 10 and 50 mg/kg, intraperitoneally) or Dexamethasone (5 mg/kg, i.p.) one hour prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation.
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture and sacrifice the animals.
-
Analysis: Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using ELISA kits.
Workflow Diagram:
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan solution (1% in saline)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Similar to the LPS model.
-
Treatment: Orally administer this compound (e.g., 25 and 100 mg/kg) or Indomethacin (10 mg/kg) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Hypothetical Signaling Pathway:
Application Notes and Protocols for the Synthesis of Gelomuloside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of Gelomuloside A, a flavonoid glycoside with potential therapeutic applications. These guidelines are intended for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction to this compound
This compound is a flavonoid O-glycoside with the chemical structure 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one. Flavonoid glycosides are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The derivatization of this compound offers a promising avenue for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
General Synthetic Strategy
The synthesis of this compound derivatives primarily involves the glycosylation of a flavonoid aglycone. The general approach consists of two main stages: the synthesis of the flavonoid aglycone core and the subsequent glycosylation with a protected sugar donor.[4]
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Flavonoid Aglycone (a 2-Aryl-4H-chromen-4-one derivative)
This protocol describes a general method for the synthesis of the flavonoid core structure. A common and efficient method is the cyclodehydrogenation of a 2'-hydroxychalcone.[5]
Materials:
-
2'-Hydroxychalcone derivative
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalyst)
-
Dichloromethane
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxychalcone derivative (10 mmol) in DMSO (10 mL).
-
Add a catalytic amount of iodine (0.1 mmol).
-
Heat the reaction mixture to 190-200 °C and reflux. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from ethanol or by column chromatography.[5]
Protocol 2: Glycosylation of the Flavonoid Aglycone
This protocol outlines the glycosylation of the flavonoid aglycone using a glycosyl trifluoroacetimidate donor, a method known for its efficiency.[6]
Materials:
-
Flavonoid aglycone with a free hydroxyl group at the desired position
-
Peracetylated glycosyl trifluoroacetimidate donor
-
Boron trifluoride etherate (BF3·Et2O)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the flavonoid aglycone (1 mmol) and the glycosyl trifluoroacetimidate donor (1.2 mmol) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add boron trifluoride etherate (0.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting glycoside by column chromatography.
Protocol 3: Deprotection of the Glycosylated Flavonoid
This protocol describes the removal of acetyl protecting groups from the sugar moiety.
Materials:
-
Protected flavonoid glycoside
-
Methanol
-
Potassium carbonate
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected flavonoid glycoside in a 1:1 mixture of methanol and THF.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 H+ resin).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the final deprotected flavonoid glycoside by column chromatography or recrystallization.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for synthesized this compound derivatives. Actual data should be populated based on experimental results.
| Compound ID | R1-substituent | R2-substituent | Yield (%) | Purity (%) | IC50 (µM) vs. Target X |
| GA-01 | H | H | 65 | >98 | 15.2 |
| GA-02 | OCH3 | H | 72 | >99 | 10.8 |
| GA-03 | F | H | 68 | >98 | 12.5 |
| GA-04 | H | OH | 55 | >97 | 8.9 |
Biological Activity and Signaling Pathways
Flavonoid glycosides are known to modulate various cellular signaling pathways, contributing to their diverse biological activities.[7] These pathways include the PI3K/Akt and MAPK signaling cascades, which are crucial in regulating cell survival, proliferation, and inflammation.[7][8][9] The anti-inflammatory effects of some flavonoids are mediated through the inhibition of the NF-κB pathway.[10]
The diagram below illustrates a simplified representation of a signaling pathway commonly modulated by flavonoids.
Caption: Modulation of cell signaling pathways by flavonoid glycosides.
Derivatives of this compound can be screened for their ability to modulate these pathways to identify lead compounds for various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the generation and evaluation of novel this compound derivatives. By systematically modifying the flavonoid aglycone and the glycosyl moieties, researchers can explore the structure-activity relationships and develop potent and selective modulators of key biological pathways.
References
- 1. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Forskolin as a Molecular Probe for Adenylyl Cyclase and cAMP Signaling
Introduction
Given the limited available information on Gelomuloside A, this document provides a comprehensive guide to using Forskolin, a well-characterized natural product, as a powerful molecular probe. Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is widely utilized by researchers, scientists, and drug development professionals to investigate the adenylyl cyclase (AC) and cyclic AMP (cAMP) signaling pathway.[1][2] Its primary mechanism of action is the direct activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2][3] This elevation of intracellular cAMP, a crucial second messenger, allows for the elucidation of numerous downstream cellular processes.[2][3] Forskolin's cell-permeable nature and its rapid and reversible effects make it an invaluable tool in cell signaling research.[4]
These application notes provide an overview of Forskolin's mechanism of action, protocols for its use in cAMP accumulation assays, and its application in studying G-protein coupled receptors (GPCRs).
Mechanism of Action
Forskolin directly binds to and activates most isoforms of mammalian adenylyl cyclase.[3][5] This activation leads to a significant increase in the intracellular concentration of cAMP.[1][2] As a second messenger, cAMP is pivotal in a multitude of signal transduction pathways, primarily through the activation of Protein Kinase A (PKA).[5] The Forskolin-induced activation of the AC/cAMP pathway provides a robust method to study the physiological roles of cAMP in various cellular functions, including gene expression, metabolism, and ion channel activity.[3]
Data Presentation: Quantitative Data for Forskolin
The following table summarizes the quantitative data for Forskolin's activity on adenylyl cyclase, as reported in the scientific literature. These values can vary depending on the specific experimental conditions, cell type, and adenylyl cyclase isoform.
| Parameter | Value | Cell/System | Reference |
| EC50 (Adenylyl Cyclase Activation) | 5-10 µM | Rat cerebral cortical membranes | [4][6] |
| EC50 (cAMP Elevation) | 25 µM | Rat cerebral cortical slices | [4][6] |
| EC50 (Adenylyl Cyclase Activation) | 4 µM | Rat brain | [7] |
| EC50 (cAMP Elevation) | 5 µM | S49 cells | [7] |
| IC50 (Adenylyl Cyclase Activation) | 41 nM | Not specified | [5] |
| EC50 (cAMP Elevation) | 9.3 - 12.7 nM | HEK 293 cells | [8] |
Experimental Protocols
Here, we provide detailed protocols for the use of Forskolin in cAMP accumulation assays, a fundamental technique for studying GPCR signaling.
Protocol 1: Forskolin-Induced cAMP Accumulation Assay for Gs-Coupled GPCRs
This protocol is designed to measure the increase in intracellular cAMP levels following the activation of a Gs-coupled GPCR, which stimulates adenylyl cyclase. Forskolin is used as a positive control and to potentiate the signal.
Materials:
-
Cells expressing the Gs-coupled GPCR of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS or DPBS with 0.1% BSA and 0.5 mM IBMX)[9]
-
Forskolin stock solution (in DMSO)
-
GPCR agonist stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Seed cells in a 384-well plate at a predetermined optimal density and culture overnight.
-
Prior to the assay, remove the culture medium and replace it with assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of the GPCR agonist and a positive control of Forskolin (e.g., 10 µM final concentration).
-
Add the diluted compounds to the respective wells of the assay plate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[10]
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for the GPCR agonist and calculate the EC50 value.
-
Compare the maximal response of the agonist to that of Forskolin.
-
Protocol 2: Inhibition of Forskolin-Stimulated cAMP Accumulation for Gi-Coupled GPCRs
This protocol is used to measure the decrease in cAMP levels following the activation of a Gi-coupled GPCR, which inhibits adenylyl cyclase. Forskolin is used to elevate the basal cAMP level to allow for the measurement of its inhibition.[9]
Materials:
-
Cells expressing the Gi-coupled GPCR of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS or DPBS with 0.1% BSA and 0.5 mM IBMX)[9]
-
Forskolin stock solution (in DMSO)
-
GPCR agonist stock solution
-
cAMP assay kit
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Follow the same cell preparation steps as in Protocol 1.
-
-
Compound Addition:
-
Prepare serial dilutions of the GPCR agonist.
-
Add the diluted agonist to the respective wells.
-
Immediately add a fixed concentration of Forskolin (e.g., 1-10 µM, to achieve approximately 80% of its maximal stimulation) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.[10]
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for the GPCR agonist and calculate the IC50 value for the inhibition of Forskolin-stimulated cAMP accumulation.
-
Visualizations
Figure 1. Signaling pathway of Forskolin-mediated adenylyl cyclase activation.
Figure 2. General experimental workflow for a cAMP accumulation assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Forskolin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Target Identification of Gelomuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomuloside A is a novel natural product recently isolated from a marine sponge, exhibiting potent anti-inflammatory properties in preliminary cell-based assays. Its unique chemical structure suggests the potential for novel mechanisms of action and therapeutic applications. The critical next step in the development of this compound as a potential therapeutic agent is the identification of its direct molecular target(s). Understanding the specific protein(s) with which this compound interacts is paramount for elucidating its mechanism of action, optimizing its structure for improved efficacy and safety, and developing robust target-based assays for further screening and drug development.[1][2]
This document provides detailed application notes and experimental protocols for a comprehensive target identification strategy for this compound. We outline a dual-pronged approach, combining a hypothesis-driven affinity-based method with a label-free, unbiased cellular thermal shift assay (CETSA) to increase the probability of successful target identification and validation.[3]
Hypothetical Biological Activity of this compound
Initial phenotypic screening has revealed that this compound effectively reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB or MAPK pathways.
Target Identification Strategies
A multi-faceted approach is recommended for the robust identification of the molecular target(s) of this compound.
-
Affinity-Based Pull-Down using a Biotinylated Probe: This classic and powerful technique involves immobilizing a modified version of this compound (the "bait") onto a solid support to capture its binding partners ("prey") from a cell lysate.[3][4] The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses the thermal stability of proteins in their native cellular environment.[1] The binding of a small molecule, like this compound, can stabilize its target protein, leading to an increase in its melting temperature. This change can be detected and quantified, providing evidence of a direct interaction.
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound Probe (GA-Biotin)
Objective: To synthesize a biotinylated derivative of this compound for use in affinity-based pull-down experiments. A linker arm will be introduced at a position on the this compound molecule that is predicted to be non-essential for its biological activity, based on preliminary structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Biotin-PEG4-alkyne
-
Copper(II) sulfate
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Azide-functionalized this compound precursor (synthesized in-house)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Synthesis of Azide-Functionalized this compound: Introduce an azide group onto the this compound scaffold at a non-critical position for its bioactivity. This reaction will depend on the specific functional groups present on this compound.
-
Click Chemistry Reaction: a. Dissolve the azide-functionalized this compound (1 equivalent) and biotin-PEG4-alkyne (1.2 equivalents) in DMF. b. Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours.
-
Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. b. Upon completion, purify the reaction mixture using reverse-phase HPLC to isolate the GA-Biotin probe.
-
Characterization: Confirm the identity and purity of the GA-Biotin probe by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Affinity-Based Pull-Down Assay
Objective: To identify proteins that bind to this compound using the GA-Biotin probe.
Materials:
-
GA-Biotin probe
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in PBS)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis: a. Culture RAW 264.7 cells to ~80-90% confluency. b. Lyse the cells on ice using lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).
-
Probe Immobilization: a. Incubate streptavidin-coated magnetic beads with the GA-Biotin probe for 1 hour at room temperature with gentle rotation to immobilize the probe. b. Wash the beads to remove any unbound probe.
-
Protein Binding: a. Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate the lysate with beads that have been blocked with biotin. c. For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the immobilized probe.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads using elution buffer and heating at 95°C for 5 minutes.
-
Sample Preparation for Mass Spectrometry: a. Perform in-solution or in-gel trypsin digestion of the eluted proteins. b. Desalt the resulting peptides.
-
LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein(s) in intact cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plates
-
Western blotting reagents and antibodies for the candidate target protein
Procedure:
-
Cell Treatment: a. Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control.
-
Heating: a. Aliquot the cell suspensions into PCR tubes or a 96-well plate. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: a. Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. b. Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Analysis: a. Quantify the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: a. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Hypothetical Mass Spectrometry Results from Affinity-Based Pull-Down
| Protein ID (UniProt) | Gene Name | Peptide Spectrum Matches (PSMs) (GA-Biotin) | PSMs (Control) | Fold Change (GA-Biotin/Control) |
| P19838 | MAPK14 | 152 | 5 | 30.4 |
| Q61099 | IKBKB | 128 | 8 | 16.0 |
| P28482 | STAT3 | 110 | 10 | 11.0 |
| P06744 | PTGS2 | 95 | 4 | 23.8 |
| Q05513 | HSP90AA1 | 250 | 240 | 1.0 |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for MAPK14
| Temperature (°C) | % Soluble MAPK14 (Vehicle) | % Soluble MAPK14 (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 25 | 65 |
| 65 | 5 | 30 |
| 70 | 2 | 10 |
Visualizations
Caption: Overall workflow for the target identification of this compound.
Caption: Hypothetical signaling pathway showing this compound inhibiting MAPK14.
Discussion
The presented protocols offer a robust framework for the identification and initial validation of the molecular target(s) of this compound. The combination of an affinity-based pull-down with a label-free CETSA approach provides a powerful strategy to generate high-confidence candidate targets.
The hypothetical data in Table 1 suggests that this compound may interact with several proteins involved in inflammatory signaling, with MAPK14 showing the highest fold enrichment. The competition experiment (data not shown) would be crucial to distinguish specific binders from non-specific interactions. The CETSA data in Table 2 further supports a direct interaction between this compound and MAPK14 in a cellular context, as evidenced by the increased thermal stability of MAPK14 in the presence of the compound.
Following the identification of a high-confidence candidate target such as MAPK14, further validation experiments would be essential. These could include:
-
In vitro binding assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine the binding affinity and kinetics of this compound to the purified target protein.
-
Enzyme inhibition assays: If the target is an enzyme, directly measuring the effect of this compound on its activity.
-
Cellular target validation: Using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to see if it recapitulates the phenotype observed with this compound treatment.
By following this comprehensive approach, researchers can confidently identify and validate the molecular target(s) of this compound, paving the way for its further development as a novel therapeutic agent.
References
- 1. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Elucidating the Mechanism of Action of Novel Natural Products: A General Framework for Gelomuloside A
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific mechanism of action studies for Gelomuloside A, a flavonoid isolated from Suregada multiflora, are not publicly available. The following application notes and protocols, therefore, provide a generalized framework for characterizing the anti-inflammatory and neuroprotective activities of a novel natural product, using methodologies commonly applied in the field. This guide is intended to serve as a comprehensive template for researchers initiating mechanism of action studies for new chemical entities like this compound.
Introduction: Characterizing a Novel Bioactive Compound
The discovery of novel natural products with therapeutic potential is a cornerstone of drug development. Early-stage research is critical to elucidate the compound's mechanism of action (MOA), providing a foundation for preclinical and clinical development. This document outlines a series of in vitro assays to investigate the potential anti-inflammatory and neuroprotective effects of a test compound, such as this compound. The protocols provided herein describe methods to:
-
Assess anti-inflammatory activity by measuring key inflammatory mediators.
-
Investigate the modulation of critical signaling pathways, including NF-κB, MAPK, and Nrf2.
-
Evaluate neuroprotective potential against oxidative stress-induced neuronal cell death.
By following these protocols, researchers can generate robust data to build a comprehensive profile of a novel compound's bioactivity.
Data Presentation: Summarizing Experimental Findings
Quantitative data from the described assays should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables are examples of how to structure these findings.
Table 1: Effect of Compound X on LPS-Induced Nitric Oxide and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | 0.5 ± 0.1 | 10.2 ± 2.5 | 15.8 ± 3.1 |
| LPS (1 µg/mL) | - | 100 ± 5.2 | 1540 ± 85 | 2150 ± 110 |
| Compound X + LPS | 1 | 85.3 ± 4.1 | 1325 ± 70 | 1840 ± 95 |
| Compound X + LPS | 10 | 42.1 ± 3.5 | 750 ± 42 | 980 ± 55 |
| Compound X + LPS | 50 | 15.6 ± 2.1 | 210 ± 18 | 320 ± 25 |
| Positive Control (e.g., Dexamethasone) + LPS | 1 | 10.2 ± 1.5 | 150 ± 12 | 250 ± 20 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of Compound X on Glutamate-Induced Cytotoxicity in HT22 Neuronal Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | - | 100 ± 4.5 |
| Glutamate (5 mM) | - | 45.2 ± 3.8 |
| Compound X + Glutamate | 1 | 58.7 ± 4.2 |
| Compound X + Glutamate | 10 | 75.4 ± 5.1 |
| Compound X + Glutamate | 50 | 92.1 ± 4.9 |
| Positive Control (e.g., N-acetylcysteine) + Glutamate | 1000 | 95.3 ± 5.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of Compound X on Nrf2 Transcriptional Activity
| Treatment Group | Concentration (µM) | Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Compound X | 1 | 1.8 ± 0.2 |
| Compound X | 10 | 4.5 ± 0.4 |
| Compound X | 50 | 8.2 ± 0.7 |
| Positive Control (e.g., Sulforaphane) | 10 | 10.5 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol: Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
3.1.1 Materials
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli O111:B4)
-
Test compound (e.g., this compound)
-
Griess Reagent System
-
Human TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
3.1.2 Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[1][2]
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
3.1.3 Nitric Oxide (NO) Assay
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.[2][3]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[1][2][3]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
3.1.4 TNF-α and IL-6 ELISA
-
Collect the cell culture supernatants from the treated cells.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[4] A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight.[4] b. Block the plate with a blocking buffer for 1-2 hours. c. Add standards and cell culture supernatants to the wells and incubate for 2 hours.[4] d. Wash the plate and add the detection antibody, incubating for 1 hour. e. Wash the plate and add streptavidin-HRP, incubating for 30 minutes. f. Wash the plate and add the substrate solution. Stop the reaction and measure the absorbance at 450 nm.[4]
Protocol: Western Blot for Signaling Pathway Analysis (NF-κB and MAPK)
This protocol describes the detection of phosphorylated and total proteins in the NF-κB (p65) and MAPK (ERK1/2) signaling pathways.
3.2.1 Materials
-
Treated cell lysates from section 3.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
3.2.2 Procedure
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-p65).
Protocol: Nrf2 Activation Luciferase Reporter Assay
This protocol is for measuring the activation of the Nrf2 antioxidant response pathway using a commercially available reporter cell line.
3.3.1 Materials
-
HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Test compound
-
Positive control (e.g., sulforaphane)
-
Luciferase assay system
-
White, opaque 96-well plates
3.3.2 Procedure
-
Seed the ARE-luciferase HepG2 cells in a white, opaque 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control for 6-24 hours.
-
Lyse the cells and measure the firefly luciferase activity according to the luciferase assay system manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Express the results as fold induction over the vehicle-treated control group.
Protocol: Neuroprotection Assay in HT22 Cells
This protocol assesses the ability of a test compound to protect murine hippocampal HT22 cells from glutamate-induced oxidative stress and cell death.
3.4.1 Materials
-
HT22 cells
-
DMEM with 10% FBS
-
Glutamate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
3.4.2 Procedure
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[5]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce cytotoxicity by adding 5 mM glutamate to the wells.[5][6]
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.[6]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for MOA studies.
Caption: General experimental workflow for MOA studies.
Caption: NF-κB signaling pathway and potential inhibition.
Caption: MAPK/ERK signaling pathway and potential inhibition.
Caption: Nrf2 antioxidant response pathway activation.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthetic Maze of Gelomuloside A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of the complex iridoid glycoside Gelomuloside A presents a formidable challenge to synthetic chemists. While a complete synthetic route has yet to be published, the intricate architecture of this natural product, featuring a densely functionalized iridoid core linked to a disaccharide moiety, anticipates several critical hurdles. This technical support center provides a proactive troubleshooting guide and frequently asked questions (FAQs) to address potential issues that researchers may encounter during their synthetic endeavors toward this compound and related complex iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main synthetic challenges are twofold:
-
Construction of the Iridoid Core: Assembling the bicyclic iridoid skeleton with precise stereochemical control at multiple stereocenters is a significant hurdle. Key difficulties include the formation of the fused cyclopentane and dihydropyran rings and the installation of the various functional groups with the correct relative and absolute stereochemistry.
-
Stereoselective Glycosylation: The formation of the glycosidic linkage between the complex iridoid aglycone and the disaccharide is a critical and often low-yielding step. Achieving the desired β-glycosidic linkage with high stereoselectivity, while avoiding anomerization or decomposition of the sensitive aglycone, is a major challenge.
Q2: Are there any reported total syntheses of this compound?
A2: To date, there are no published reports detailing the total synthesis of this compound. The information and guidance provided here are based on the known challenges in the synthesis of structurally related iridoid glycosides and general principles of complex molecule synthesis.
Q3: What is the known biological activity of this compound?
A3: this compound has been isolated from Gelsemium elegans and has been investigated for its biological activities. However, detailed pharmacological studies are limited. The synthesis of this compound and its analogs would be crucial for further biological evaluation.
Troubleshooting Guides
Challenges in the Synthesis of the Iridoid Core
The construction of the iridoid core of this compound involves forming a strained bicyclic system with multiple contiguous stereocenters.
Problem: Low diastereoselectivity in the key cyclization step to form the iridoid skeleton.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Flexible transition state in the cyclization reaction. | Screen a variety of catalysts and reaction conditions to promote a more ordered transition state. Chiral Lewis acids or organocatalysts can induce facial selectivity. | Improvement in the diastereomeric ratio of the desired cyclized product. |
| Steric hindrance from protecting groups. | Re-evaluate the protecting group strategy. Bulky protecting groups near the reacting centers can influence the trajectory of the cyclization. Consider smaller or more conformationally rigid protecting groups. | Enhanced diastereoselectivity by minimizing steric clashes. |
| Sub-optimal reaction temperature. | Perform a temperature screen. Lowering the temperature may enhance selectivity by favoring the transition state leading to the thermodynamically more stable product. | Increased formation of the desired diastereomer. |
Experimental Protocol: Hypothetical Asymmetric Diels-Alder Cyclization for Iridoid Core Construction
This protocol is based on common strategies for iridoid synthesis.
-
Preparation of Dienophile: The acyclic precursor containing the diene and dienophile moieties is synthesized through standard organic transformations. Ensure all starting materials are pure and dry.
-
Catalyst Preparation: A chiral Lewis acid catalyst (e.g., a chiral BOX-Sc(OTf)₃ complex) is prepared in a glovebox under an inert atmosphere.
-
Cyclization Reaction: To a solution of the dienophile (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C is added the chiral Lewis acid catalyst (10 mol%). The diene (1.2 eq) is then added dropwise over 30 minutes.
-
Quenching and Work-up: The reaction is stirred at -78 °C for 24-48 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.
Challenges in the Stereoselective Glycosylation
The glycosylation of the complex and potentially labile iridoid aglycone with a disaccharide donor is a critical step where stereocontrol is paramount.
Problem: Formation of the undesired α-anomer or a mixture of anomers during glycosylation.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Non-participating protecting group at the C-2' position of the glycosyl donor. | Utilize a glycosyl donor with a participating group (e.g., acetate, benzoate) at the C-2' position to favor the formation of a 1,2-trans-glycosidic bond via an intermediate dioxolanylium ion. | Predominant formation of the desired β-glycoside. |
| Use of a highly reactive glycosyl donor. | Employ a less reactive glycosyl donor, such as a thioglycoside or a glycosyl sulfoxide, in combination with a suitable promoter system. This allows for better kinetic control over the reaction. | Improved β-selectivity. |
| Reaction conditions favoring anomerization. | Optimize reaction conditions. The use of nitrile solvents (e.g., acetonitrile) can promote the formation of β-glycosides through the "nitrile effect." A screen of promoters and temperatures is also recommended. | Higher yields of the β-anomer. |
Experimental Protocol: Schmidt Glycosylation for Disaccharide Coupling
This is a representative protocol for installing a glycosidic linkage.
-
Preparation of Glycosyl Donor and Acceptor: The iridoid aglycone (acceptor, 1.0 eq) and the per-benzylated disaccharide trichloroacetimidate (donor, 1.5 eq) are azeotropically dried with toluene and placed under a high-vacuum line for several hours.
-
Glycosylation Reaction: The acceptor and donor are dissolved in anhydrous CH₂Cl₂ in the presence of activated 4 Å molecular sieves. The mixture is cooled to -40 °C. A solution of TMSOTf (0.1 eq) in CH₂Cl₂ is added dropwise.
-
Monitoring and Quenching: The reaction is stirred at -40 °C and monitored by TLC. Upon consumption of the acceptor, the reaction is quenched by the addition of triethylamine.
-
Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the protected glycoside.
This technical support guide aims to provide a foundational resource for researchers embarking on the challenging synthesis of this compound. By anticipating potential roadblocks and offering structured troubleshooting strategies, we hope to facilitate progress in this exciting area of natural product synthesis.
Technical Support Center: Overcoming Gelomuloside A Instability Issues
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of activity of my Gelomuloside A sample. What are the likely causes?
A1: The loss of biological activity is often linked to chemical instability. Potential causes for the degradation of a complex natural product like a glycoside could include:
-
Hydrolysis: The glycosidic bonds may be susceptible to cleavage under acidic or basic conditions, or enzymatically if contaminated. The ester linkages, if present, are also prone to hydrolysis.
-
Oxidation: The molecule may contain functional groups sensitive to oxidation, leading to decomposition in the presence of air or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of light-sensitive compounds.
-
Thermal Instability: Elevated temperatures can accelerate degradation reactions.
-
Solvent Effects: The choice of solvent can significantly impact the stability of a compound. Protic solvents, in particular, may facilitate hydrolytic degradation.
Q2: How should I properly store my this compound samples to minimize degradation?
A2: To mitigate instability, rigorous storage conditions are essential. We recommend the following baseline storage protocol, which should be optimized based on experimental stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical and enzymatic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light | Amber vials or wrap in foil | Protects from light-induced degradation. |
| Form | Dry, solid powder | More stable than solutions. Prepare solutions fresh. |
| Dessication | Store over a desiccant | Prevents hydrolysis from absorbed moisture. |
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent is critical. While solubility data for this compound is unavailable, here is a general guideline for selecting solvents for potentially unstable glycosides:
-
Start with aprotic, anhydrous solvents: Anhydrous DMSO, DMF, or acetonitrile are often good starting points as they are less likely to participate in hydrolysis.
-
Use with caution: If aqueous buffers are required for biological assays, prepare stock solutions in an anhydrous solvent and dilute into the aqueous buffer immediately before use.
-
Avoid: Acidic or basic aqueous solutions, and prolonged storage in protic solvents like methanol or ethanol.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in culture media | Prepare fresh dilutions of this compound from a frozen, anhydrous stock for each experiment. | Improved consistency and potency in biological assays. |
| Adsorption to plasticware | Use low-adhesion microplates and polypropylene tubes. | Increased effective concentration of the compound in the assay. |
| Reaction with media components | Perform a stability study of this compound in the specific cell culture medium to be used. | Identification of incompatible media components. |
Issue: Appearance of unknown peaks in HPLC/LC-MS analysis over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | Use a shorter analysis time, a different stationary phase, or modify the mobile phase pH. | Sharper peaks and fewer degradation artifacts in the chromatogram. |
| Degradation in the autosampler | Keep the autosampler temperature low (e.g., 4°C). | Consistent peak areas for the parent compound across a sequence of injections. |
| In-source fragmentation (MS) | Optimize the ionization source parameters (e.g., use a softer ionization technique). | Reduced fragmentation and a clearer mass spectrum of the intact molecule. |
Experimental Protocols
Protocol 1: General Handling and Solubilization of this compound
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the compound.
-
Solubilization: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly to dissolve.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials. Purge the headspace with inert gas before sealing and store at -80°C.
Protocol 2: Preliminary Stability Assessment
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., cell culture medium, buffer).
-
Incubation: Incubate aliquots of the solution under different conditions (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the amount of remaining this compound.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizing Experimental Logic
Below are diagrams illustrating key workflows and concepts for addressing the instability of this compound.
Caption: Troubleshooting logic for addressing this compound instability.
Caption: Recommended workflow for handling and storing this compound.
Technical Support Center: Optimizing In Vivo Dosage of Novel Compounds
Frequently Asked Questions (FAQs)
Q1: Where should I start when I have no prior in vivo data for a compound like Gelomuloside A?
A1: The first step is to conduct a thorough literature review for compounds with similar chemical structures or proposed mechanisms of action. This may provide an initial estimate for a starting dose range. Subsequently, in vitro studies to determine the half-maximal effective concentration (EC50) in relevant cell lines are crucial. This in vitro data can be used in conjunction with allometric scaling principles to estimate a starting dose for in vivo studies.
Q2: What are the key objectives of an initial in vivo dose-finding study?
A2: The primary goals are to:
-
Establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
Identify a preliminary therapeutic window.
-
Observe any dose-dependent effects on the target biomarker or disease model.
-
Gather initial pharmacokinetic (PK) and pharmacodynamic (PD) data.
Q3: How do I select the appropriate animal model for my study?
A3: The choice of animal model depends on the therapeutic area and the target of your compound. Key considerations include:
-
Disease relevance: The model should mimic the human disease or condition you are studying.
-
Metabolic similarity: The animal's metabolism of the compound should ideally be similar to humans.
-
Route of administration: The model should be amenable to the intended clinical route of administration.
-
Established protocols: Using a well-characterized model can save time and resources.
Q4: What are common signs of toxicity I should monitor for in my animal subjects?
A4: Monitor for a range of clinical and physiological signs, including:
-
Weight loss
-
Changes in behavior (e.g., lethargy, agitation)
-
Changes in food and water consumption
-
Ruffled fur or poor grooming
-
Diarrhea or constipation
-
Changes in urine output or color
-
Labored breathing
-
Skin abnormalities
Troubleshooting Guide
Issue 1: High mortality or severe adverse events at the lowest dose.
-
Possible Cause: The estimated starting dose was too high, or the compound has a narrow therapeutic index.
-
Troubleshooting Steps:
-
Immediately halt the study and perform a thorough review of all available data.
-
Consider a dose reduction of at least 10-fold for the next study.
-
Re-evaluate the in vitro data and allometric scaling calculations.
-
Ensure the vehicle used for drug delivery is not contributing to the toxicity.
-
Issue 2: No observable therapeutic effect even at the highest tested dose.
-
Possible Cause:
-
The compound has low bioavailability.
-
The compound is rapidly metabolized and cleared.
-
The chosen animal model is not responsive to the compound.
-
The target engagement is insufficient at the tested doses.
-
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
If bioavailability is low, consider alternative formulations or routes of administration.
-
Perform a pharmacodynamic study to confirm target engagement in the tissue of interest.
-
Re-evaluate the suitability of the animal model.
-
Issue 3: High variability in response between animals in the same dose group.
-
Possible Cause:
-
Inconsistent drug administration.
-
Genetic or metabolic differences within the animal population.
-
Underlying health issues in some animals.
-
Errors in sample collection or processing.
-
-
Troubleshooting Steps:
-
Review and standardize all experimental procedures, especially drug preparation and administration techniques.
-
Ensure the use of a homogenous and healthy animal cohort.
-
Increase the number of animals per group to improve statistical power.
-
Review and validate all bioanalytical methods.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).
-
Group Size: n = 3-5 animals per group.
-
Dose Escalation:
-
Start with a low dose estimated from in vitro data and allometric scaling.
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent groups.
-
Include a vehicle control group.
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Efficacy Study in a Disease Model
-
Animal Model: Use an established disease model relevant to the compound's proposed therapeutic effect.
-
Group Size: n = 8-12 animals per group to ensure statistical power.
-
Dose Selection:
-
Based on the MTD study, select 3-4 dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD).
-
Include a vehicle control group and a positive control group (if a standard-of-care treatment exists).
-
-
Administration: Administer the compound for a duration relevant to the disease model's progression.
-
Efficacy Endpoints: Measure relevant disease-specific endpoints (e.g., tumor volume, inflammatory markers, behavioral scores).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship.
Data Presentation
Table 1: Example Data Summary for an MTD Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Clinical Observations |
| Vehicle | +5.2% | 0/5 | No abnormal findings |
| 10 | +3.1% | 0/5 | No abnormal findings |
| 30 | -2.5% | 0/5 | Mild lethargy on Day 1 |
| 100 | -18.7% | 1/5 | Significant lethargy, ruffled fur |
| 300 | -25.4% | 3/5 | Severe lethargy, ataxia |
Table 2: Example Data Summary for an Efficacy Study
| Dose Group (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | p-value vs. Vehicle |
| Vehicle | 1502 ± 210 | - | - |
| Positive Control | 450 ± 98 | 70.0% | <0.001 |
| 10 | 1250 ± 180 | 16.8% | >0.05 |
| 30 | 825 ± 155 | 45.1% | <0.01 |
| 100 | 510 ± 112 | 66.0% | <0.001 |
Visualizations
Caption: Workflow for Dose Escalation and Optimization.
Caption: Decision Tree for Troubleshooting Adverse Events.
Technical Support Center: Gelomuloside A HPLC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful HPLC-MS analysis of Gelomuloside A.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a natural compound with the molecular formula C22H30O5 and a molecular weight of approximately 374.5 g/mol [1]. Understanding these properties is fundamental for setting up the mass spectrometer to detect the correct mass-to-charge ratio (m/z).
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: For saponins, the class of compounds to which this compound belongs, negative ion mode electrospray ionization (ESI) is often more sensitive and can provide more straightforward structural information[2][3]. However, it is recommended to test both positive and negative ion modes during method development to determine the optimal mode for your specific instrument and conditions[4].
Q3: What type of HPLC column is recommended for this compound?
A3: A reversed-phase C18 column is a common and effective choice for the separation of saponins like this compound[2][4]. Columns with Fused-Core® particle technology can offer high speed and efficiency at lower backpressures, making them a good option for method development[5].
Q4: What are common mobile phase additives used in the analysis of similar compounds?
A4: To improve ionization and peak shape, additives are often used. For negative ion mode, 8 mM aqueous ammonium acetate has been used successfully[2]. For positive ion mode, 0.1% formic acid in the aqueous mobile phase is a common choice[4]. It is critical to use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination[6][7].
Q5: How can I prepare a plant or biological sample for this compound analysis?
A5: Sample preparation is crucial to remove interferences like phospholipids and proteins that can cause ion suppression[8][9]. A general workflow involves extraction with an appropriate solvent (e.g., methanol or methylene chloride), followed by filtration[10]. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed for cleaner samples[11][12]. Always filter samples through a 0.2 µm or 0.45 µm filter before injection to prevent clogging the column and system[10][11].
Experimental Protocols
Recommended HPLC-MS Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrument and sample matrix.
1. Sample Preparation (from a plant matrix)
-
Accurately weigh 0.25 g of finely milled, dried sample into an 8-mL vial[10].
-
Add 5 mL of methanol (or another suitable organic solvent).
-
Vortex for 2 minutes, sonicate for 5-10 minutes, and vortex again for 1 minute to ensure thorough extraction[10].
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial[11].
2. HPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 100 mm x 2.1 mm, 1.7-2.7 µm particle size[4] |
| Mobile Phase A | Water with 0.1% Formic Acid (for positive mode) or 8 mM Ammonium Acetate (for negative mode)[2][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode) |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 40°C[4] |
| Injection Volume | 1 - 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive[3][4] |
| Capillary Voltage | 2.9 - 3.5 kV[2][4] |
| Desolvation Temp | 350°C[4] |
| Desolvation Gas Flow | 600 L/h[4] |
| Cone Gas Flow | 300 L/h[4] |
| Source Temperature | 105°C[4] |
| Scan Range (m/z) | 100 - 1200 Da[4] |
| Expected Ions | [M-H]⁻: ~373.2 m/z, [M+H]⁺: ~375.2 m/z, [M+Na]⁺: ~397.2 m/z, [M+HCOO]⁻: ~419.2 m/z |
Troubleshooting Guides
Issue 1: No Peak or Very Low Signal for this compound
| Potential Cause | Solution |
| Incorrect MS Parameters | Verify the mass spectrometer is set to scan for the correct m/z of this compound adducts (e.g., [M-H]⁻ or [M+H]⁺). Optimize source parameters like capillary voltage and gas flows[2][13]. |
| Ion Suppression | The sample matrix may contain components (e.g., phospholipids, salts) that co-elute and suppress the ionization of this compound[8]. Improve sample cleanup using SPE or LLE[11][12]. Dilute the sample. |
| Compound Degradation | This compound may be unstable in the sample solvent or at the analysis temperature. Prepare samples fresh and store them at low temperatures. Investigate the pH and temperature stability of the compound[14][15]. |
| Instrument Malfunction | Ensure the MS is properly tuned and calibrated. Check for leaks or blockages in the LC system[16][17]. Infuse a standard solution directly into the mass spectrometer to confirm instrument performance. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Solution |
| Column Overload | The injected sample concentration is too high. Dilute the sample or reduce the injection volume[11]. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing. Adjust the mobile phase pH to ensure the analyte is in a single ionic form[18]. Add a competing agent to the mobile phase. |
| Incompatible Injection Solvent | The sample is dissolved in a solvent much stronger than the initial mobile phase. Prepare the sample in a solvent that is the same strength as or weaker than the starting mobile phase[11]. |
| Column Contamination or Void | Contaminants from previous injections have accumulated on the column frit or head. Flush the column with a strong solvent[11][18]. If a void has formed, reversing the column for a flush (check manufacturer's instructions) may help temporarily, but column replacement is often necessary[17]. |
| Extra-Column Volume | Excessive tubing length or use of wide-bore tubing between the column and detector can cause peak broadening. Use tubing with a smaller internal diameter and minimize its length[16]. |
Issue 3: Unstable Baseline or High Background Noise
| Potential Cause | Solution |
| Contaminated Mobile Phase | Solvents, additives, or glassware may be contaminated[19][20]. Prepare fresh mobile phase using LC-MS grade solvents and additives[7]. Filter all aqueous mobile phases. |
| Air Bubbles in the System | Air can get trapped in the pump, detector, or lines, causing pressure fluctuations and baseline noise[16][19]. Degas the mobile phase thoroughly and purge the pump and system[18]. |
| Leaks in the System | Loose fittings can cause pressure fluctuations and an unstable baseline. Systematically check all fittings from the pump to the detector and tighten or replace as needed[17]. |
| Contaminated MS Source | The ESI source can become dirty over time, leading to high background noise. Follow the manufacturer's protocol to clean the ion source[21]. |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Decision tree for troubleshooting low signal.
Caption: Potential sources of system contamination.
References
- 1. Gelomulide A | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid separation and identification of 31 major saponins in Shizhu ginseng by ultra-high performance liquid chromatography–electron spray ionization–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. lcms.cz [lcms.cz]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. mastelf.com [mastelf.com]
- 20. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Gelomuloside A Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Gelomuloside A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: The cytotoxic profile of this compound is currently under investigation. As with any novel compound, it is crucial to determine its cytotoxic potential in your specific cell model. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: For initial screening, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any selective toxicity. The choice of cell lines should be guided by the therapeutic goal of your research.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can occur through various mechanisms, including the induction of apoptosis (programmed cell death), necrosis, or by interfering with essential cellular processes such as metabolism.[1] Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[2][3]
Q4: How can I distinguish between apoptosis and necrosis in my cell cultures treated with this compound?
A4: Apoptosis and necrosis can be distinguished using specific assays. Assays that measure plasma membrane integrity, such as Propidium Iodide (PI) staining, can identify necrotic cells.[4] Apoptosis is characterized by specific morphological changes and the activation of caspases, which can be detected by various commercial kits.
Troubleshooting Guides
Issue 1: High levels of cell death observed at low concentrations of this compound.
Possible Cause:
-
High sensitivity of the cell line: The cell line you are using may be particularly sensitive to this compound.
-
Incorrect compound concentration: There may have been an error in the preparation of the this compound stock solution or dilutions.
-
Solvent toxicity: The solvent used to dissolve this compound may be contributing to cytotoxicity.
Troubleshooting Steps:
-
Verify Compound Concentration: Re-calculate and prepare fresh dilutions of this compound from the stock solution.
-
Perform a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxic effects. For most cell culture systems, the concentration of solvents like DMSO should not exceed 0.5%.[5]
-
Test on a Different Cell Line: Use a cell line known for its robustness to assess if the observed cytotoxicity is cell-line specific.
-
Reduce Treatment Duration: A shorter exposure time to this compound may reduce cytotoxicity while still allowing for the observation of its biological effects.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause:
-
Cell density variability: The number of cells seeded can significantly impact the outcome of cytotoxicity assays.
-
Metabolic-based assay interference: this compound might interfere with the metabolic assays used to assess viability (e.g., MTT, Alamar Blue), leading to inaccurate readings.[1]
-
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.[6]
-
Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on a different principle (e.g., a membrane integrity assay like Trypan Blue or PI staining if you are using a metabolic assay).[1][4]
-
Minimize Edge Effects: Avoid using the outermost wells of your plates for treatment groups. Fill these wells with sterile PBS or media to maintain humidity.
Data Presentation
To ensure accurate and comparable data, we recommend organizing your results in clear, structured tables.
Table 1: Dose-Response Cytotoxicity of this compound
| Cell Line | This compound Conc. (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0 (Control) | 100 ± 5.2 | |
| 1 | 95 ± 4.8 | ||
| 10 | 75 ± 6.1 | ||
| 50 | 52 ± 3.9 | ||
| 100 | 25 ± 4.5 | ||
| Cell Line B | 0 (Control) | 100 ± 4.7 | |
| 1 | 98 ± 3.9 | ||
| 10 | 88 ± 5.3 | ||
| 50 | 65 ± 4.1 | ||
| 100 | 45 ± 5.5 |
Table 2: Comparison of Cytotoxicity Assays
| This compound Conc. (µM) | % Viability (MTT Assay) | % Viability (Trypan Blue) | % Apoptotic Cells (Annexin V) |
| 0 (Control) | 100 | 98 | 2 |
| 10 | 80 | 82 | 15 |
| 50 | 55 | 58 | 45 |
| 100 | 30 | 35 | 78 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Propidium Iodide (PI) Staining for Membrane Integrity
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 100 µL of PBS containing 1 µg/mL of PI.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. PI-positive cells are considered to have compromised membrane integrity and are counted as non-viable.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteoloside Inhibits Proliferation and Promotes Intrinsic and Extrinsic Pathway-Mediated Apoptosis Involving MAPK and mTOR Signaling Pathways in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
Gelomuloside A experimental variability and solutions
Welcome to the technical support center for Gelomuloside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental use of this compound, a flavonoid glycoside.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Poor Solubility of this compound in Aqueous Buffers | This compound, as a flavonoid glycoside, may exhibit limited solubility in aqueous solutions. Glycosidic moieties can increase hydrophilicity compared to aglycones, but overall solubility can still be low.[1][2] | - Prepare stock solutions in organic solvents like DMSO, ethanol, or methanol. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. - For in vivo studies, consider formulation strategies such as the use of co-solvents, surfactants, or encapsulation in liposomes or nanoparticles to improve bioavailability.[3] - Sonication or gentle warming can aid in the dissolution of the compound in the stock solvent. |
| 2. Inconsistent Experimental Results or Lack of Reproducibility | - Variability in Compound Purity: Impurities in the this compound sample can lead to off-target effects. - Degradation of the Compound: Flavonoids can be sensitive to light, pH, and temperature, leading to degradation over time. - Cell Line Variability: Different cell passages or cell health can affect responsiveness. | - Purity: Always use high-purity this compound (≥95%) and verify the purity if possible. - Storage and Handling: Store this compound as a dry powder at -20°C or below, protected from light. Prepare fresh stock solutions and use them promptly. If storage of stock solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. - Cell Culture: Maintain consistent cell culture practices, including using cells within a specific passage number range and regularly checking for mycoplasma contamination. |
| 3. High Background Signal in In Vitro Assays | - Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might be causing cellular stress or interfering with the assay reagents at higher concentrations. - Compound Precipitation: this compound may precipitate out of the solution at the final concentration in the assay medium, leading to light scattering or non-specific interactions. | - Solvent Control: Include a vehicle control group in all experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. - Solubility Check: Visually inspect the assay wells for any signs of precipitation after adding this compound. You can also centrifuge the plate and measure the absorbance of the supernatant to check for precipitation. If precipitation is an issue, consider lowering the final concentration or using a different formulation approach. |
| 4. No Observable Effect at Expected Concentrations | - Inappropriate Concentration Range: The effective concentration of this compound may be higher or lower than initially tested. - Poor Bioavailability (In Vivo): The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or excretion.[1] - Incorrect Experimental Model: The chosen cell line or animal model may not be appropriate to study the specific effects of this compound. | - Dose-Response Study: Perform a wide-range dose-response study to determine the optimal effective concentration (e.g., from nanomolar to high micromolar range). - Pharmacokinetic Studies: For in vivo experiments, preliminary pharmacokinetic studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Model Selection: Carefully select the experimental model based on the existing literature on similar flavonoid glycosides and the specific biological question being addressed. |
| 5. Cytotoxicity Observed at Higher Concentrations | Flavonoids can exhibit cytotoxic effects at high concentrations.[4] This could be a genuine effect or an artifact of poor solubility and compound precipitation. | - Determine the Cytotoxic Threshold: Conduct a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to your cells. Subsequent experiments should be performed at non-toxic concentrations. - Distinguish from Precipitation: Ensure that the observed toxicity is not due to compound precipitation, which can cause physical stress to cells. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on typical effective concentrations and dosages for other flavonoid glycosides with anti-inflammatory and neuroprotective properties. Researchers should determine the optimal concentrations for this compound experimentally.
Table 1: Illustrative In Vitro Effective Concentrations of Structurally Similar Flavonoid Glycosides
| Assay Type | Target | Cell Line | Illustrative Effective Concentration (IC₅₀/EC₅₀) | Reference Compound Example |
| Anti-inflammatory | iNOS Inhibition | RAW 264.7 macrophages | 10 - 50 µM | Genistein, Chrysin-7-O-β-d-glucopyranoside[5] |
| Neuroprotection | Aβ-induced toxicity | SH-SY5Y neuroblastoma | 1 - 25 µM | Apigenin, Quercetin[6] |
| Antioxidant | DPPH Radical Scavenging | Cell-free | 5 - 100 µg/mL | Flavonoid extracts[7] |
Table 2: Illustrative In Vivo Dosages of Structurally Similar Flavonoids
| Animal Model | Effect Studied | Route of Administration | Illustrative Dosage Range | Reference Compound Example |
| Rat | Carrageenan-induced paw edema | Oral | 50 - 200 mg/kg | Flavonoid extracts |
| Mouse | LPS-induced neuroinflammation | Intraperitoneal | 10 - 50 mg/kg | Baicalin |
| Rat | Cerebral ischemia/reperfusion injury | Oral | 25 - 100 mg/kg | Rutin |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory and neuroprotective effects of this compound.
In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
In Vivo Neuroprotective Effect: Murine Model of LPS-Induced Neuroinflammation
Objective: To evaluate the neuroprotective effects of this compound against LPS-induced neuroinflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Morris Water Maze or other behavioral testing apparatus
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Reagents for immunohistochemistry (e.g., anti-Iba1 for microglia activation)
Methodology:
-
Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly divide them into groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS, and a positive control group (e.g., a known neuroprotective agent).
-
Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally or via intraperitoneal injection for a pre-determined period (e.g., 7-14 days).
-
Induction of Neuroinflammation: On the final day of treatment, administer a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg). The saline group receives sterile saline.
-
Behavioral Testing: 24 hours after LPS injection, perform behavioral tests such as the Morris Water Maze to assess learning and memory.
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Homogenize one hemisphere to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.
-
Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining).
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other flavonoids with anti-inflammatory and neuroprotective properties.[8][9][10]
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Phenolic and Flavonoid Content and Biological Activities of Extracts and Isolated Compounds of Cytisus villosus Pourr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolife-publisher.it [biolife-publisher.it]
- 10. mdpi.com [mdpi.com]
Refining Gelomuloside A Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Gelomuloside A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which source is it typically isolated?
This compound is an iridoid glycoside. It has been isolated from the leaves of Suregada multiflora (formerly known as Gelonium multiflorum). Phytochemical analyses of Suregada multiflora have revealed the presence of various secondary metabolites, including tannins, saponins, flavonoids, diterpenoids, and triterpenoids.[1][2][3][4]
Q2: What are the general steps for the extraction of this compound from plant material?
-
Drying and Grinding: The plant material (e.g., leaves of Suregada multiflora) is first dried and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration, percolation, or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach is to dissolve the crude extract in a water/methanol mixture and then partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoid glycosides, being polar, are often enriched in the ethyl acetate or n-butanol fractions.
Q3: What are the potential stability issues for this compound during purification?
As an iridoid glycoside, this compound may be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH: Iridoid glycosides can be unstable under acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements. It is advisable to maintain a near-neutral pH during purification unless specific conditions are required for separation.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to perform extraction and purification steps at room temperature or below, and to store extracts and purified fractions at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Extraction: The solvent or extraction method may not be optimal for extracting this compound from the plant matrix. | - Experiment with different extraction solvents (e.g., varying percentages of methanol or ethanol in water).- Increase the extraction time or use a more exhaustive extraction method like sonication or microwave-assisted extraction. |
| Degradation during Extraction/Purification: this compound may be degrading due to harsh pH or high temperatures. | - Ensure all solvents are of high purity and pH-neutral.- Perform all steps at room temperature or below. Avoid prolonged exposure to heat. | |
| Loss during Solvent Partitioning: this compound may be partitioning into an unexpected solvent layer. | - Analyze all fractions from the liquid-liquid partitioning by TLC or HPLC to track the distribution of this compound. | |
| Co-elution of Impurities | Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not provide sufficient selectivity for this compound and closely related impurities. | - Consider using a different stationary phase, such as reversed-phase C18 silica gel, Sephadex LH-20, or polyamide.- For complex mixtures, a multi-step chromatographic approach using different separation principles (e.g., normal phase followed by reversed-phase) may be necessary. |
| Suboptimal Mobile Phase: The solvent system used for elution may not have the right polarity to resolve this compound from contaminants. | - Systematically vary the solvent composition of the mobile phase to optimize selectivity. Gradient elution is often more effective than isocratic elution for complex samples.- For silica gel chromatography, common solvent systems for iridoid glycosides include chloroform-methanol, ethyl acetate-methanol-water, and dichloromethane-methanol. | |
| Peak Tailing or Broadening in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the sample concentration or injection volume. |
| Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. | - Add a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce secondary interactions. | |
| Column Degradation: The column may be deteriorating, leading to poor performance. | - Flush the column with a strong solvent to remove any adsorbed compounds.- If performance does not improve, replace the column. | |
| Irreproducible Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time. | - Prepare fresh mobile phase for each run and ensure it is thoroughly mixed.- Keep solvent reservoirs covered to minimize evaporation. |
| Fluctuations in Temperature: Changes in column temperature can affect retention times. | - Use a column oven to maintain a constant temperature. | |
| Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. | - Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. |
Experimental Protocols
While a specific, detailed protocol for this compound purification is not publicly available, the following is a representative protocol for the isolation of iridoid glycosides from a plant source, which can be adapted for this compound.
Protocol: General Purification of Iridoid Glycosides
-
Extraction:
-
Air-dry the leaves of Suregada multiflora and grind them into a fine powder.
-
Extract the powdered leaves with methanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 500 mL of water and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
Monitor the presence of iridoid glycosides in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 8:2 v/v) and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).
-
-
Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction (whichever shows a higher concentration of the target compound) to column chromatography on silica gel.
-
Pack the column with silica gel 60 (70-230 mesh) in a suitable solvent (e.g., chloroform).
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by TLC.
-
Combine fractions containing the compound of interest and concentrate them.
-
-
Further Purification (if necessary):
-
For final purification, the semi-pure fractions can be subjected to further chromatographic steps, such as preparative HPLC on a C18 column or size exclusion chromatography on Sephadex LH-20.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
References
Gelomuloside A Research: Technical Support Center
For researchers, scientists, and drug development professionals investigating Gelomuloside A, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation. Given the limited specific literature on this compound, this guidance is based on common challenges associated with the research of complex natural glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a chemical compound with the molecular formula C29H34O15.[1] Its name suggests it is a glycoside, a molecule where a sugar is bound to another functional group.[2] Based on its complexity, it is likely a natural product, possibly of marine origin, a common source for novel glycosides.[3][4][5] Specific biological activities and physicochemical properties of this compound are not yet extensively documented in publicly available literature.
Q2: What are the general challenges in sourcing this compound?
A2: If this compound is a natural product, sourcing can be a significant hurdle. Challenges include the low abundance of the compound in the source organism, geographical and seasonal variations in yield, and the potential for environmental degradation of the source. Sustainable sourcing and dereplication (early identification of known compounds) are critical early-stage considerations.
Q3: Are there common stability issues with complex glycosides like this compound?
A3: Yes, glycosides can be susceptible to hydrolysis, leading to the cleavage of the glycosidic bond and separation of the sugar (glycone) and non-sugar (aglycone) moieties. This can be catalyzed by enzymes, acids, or bases. Temperature and pH are critical factors to control during extraction, purification, and storage to prevent degradation.
Troubleshooting Guides
Isolation and Purification
Problem: Low yield of this compound from the source material.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent system based on the polarity of this compound. Consider sequential extractions with solvents of varying polarity. |
| Employ extraction enhancement techniques such as sonication or microwave-assisted extraction. | |
| Degradation during Extraction | Maintain low temperatures throughout the extraction process. |
| Use buffered solvents to control pH and prevent acid or base-catalyzed hydrolysis. | |
| Loss during Chromatography | Screen different stationary and mobile phases for optimal separation. |
| Irreversible adsorption to the column matrix can be an issue. Consider using different types of chromatography (e.g., size-exclusion, ion-exchange). |
Problem: Co-elution of impurities with this compound during chromatography.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Compounds | Employ high-resolution chromatographic techniques such as HPLC or UPLC. |
| Utilize orthogonal separation methods (e.g., normal-phase followed by reverse-phase chromatography). | |
| Consider preparative TLC or counter-current chromatography for difficult separations. | |
| Complex Sample Matrix | Perform a preliminary sample clean-up step, such as solid-phase extraction (SPE), before chromatographic separation. |
Experimental Workflow for Isolation and Purification
Caption: Figure 1. General workflow for the isolation and purification of this compound.
Structural Elucidation
Problem: Ambiguous NMR spectral data for this compound.
| Potential Cause | Troubleshooting Steps |
| Low Sample Purity | Re-purify the sample using a high-resolution method. |
| Check for residual solvents in the NMR sample. | |
| Complex Molecular Structure | Perform a full suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivity. |
| Use advanced NMR techniques if available (e.g., high-field NMR, cryoprobe). | |
| Degradation in NMR Solvent | Use deuterated solvents that are aprotic and neutral. |
| Acquire spectra promptly after sample preparation. |
Problem: Difficulty in determining the stereochemistry of this compound.
| Potential Cause | Troubleshooting Steps |
| Complex Stereocenters | Use chiral derivatizing agents followed by NMR analysis. |
| Perform chemical degradation to simpler, known compounds for stereochemical comparison. | |
| If a crystalline sample can be obtained, X-ray crystallography provides definitive stereochemical assignment. |
Logical Flow for Structural Elucidation
Caption: Figure 2. Logical workflow for the structural elucidation of this compound.
Biological Activity Screening
Problem: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Sample Purity and Integrity | Verify the purity of each batch of this compound using analytical techniques (e.g., LC-MS, NMR). |
| Assess the stability of this compound in the assay medium and under assay conditions. | |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentration of this compound. |
| Include appropriate positive and negative controls in every experiment. | |
| Cell Line or Target Variability | Ensure consistent cell passage numbers and health. |
| Verify the activity of the biological target (e.g., enzyme, receptor) in each assay. |
Problem: this compound shows low potency or no activity.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Assess the solubility of this compound in the assay buffer. Use of a co-solvent like DMSO may be necessary. |
| Consider potential for poor cell permeability. | |
| Incorrect Target Selection | Screen this compound against a diverse panel of biological targets to identify potential activities. |
| The aglycone (non-sugar part) alone may be the active component; consider enzymatic or chemical hydrolysis to test this. |
Signaling Pathway Hypothesis
Caption: Figure 3. Hypothetical signaling pathway modulation by this compound.
References
Validation & Comparative
Comparative Analysis of Gelomuloside A Analogs: A Review of Currently Available Data
A comprehensive search for the biological activities, experimental data, and synthesized analogs of Gelomuloside A has yielded limited publicly available information. While the chemical structure of this compound is documented, detailed experimental studies outlining its specific biological effects and comparisons with structural analogs are not presently found in accessible scientific literature.
This compound is identified as a flavonoid glycoside with the chemical structure 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one. Its molecular formula is C29H34O15.[1]
Despite the availability of its chemical structure, extensive searches for its biological properties, including its mechanism of action, have not provided specific details. Similarly, there is a lack of published research on the synthesis and biological evaluation of any analogs of this compound. This absence of data prevents a comparative analysis of its performance against any structural alternatives.
For a comprehensive comparative guide to be constructed, foundational data on the bioactivity of the parent compound, this compound, is essential. This would typically include:
-
In vitro studies: Data from assays determining its effects on specific molecular targets, such as enzymes or receptors, often presented as IC50 or EC50 values.
-
Cell-based assays: Information on its impact on cellular processes like proliferation, apoptosis, or inflammation in various cell lines.
-
In vivo studies: Results from animal models investigating its efficacy and safety profile for specific conditions.
Furthermore, a comparative analysis would necessitate the existence of published studies on this compound analogs, detailing their synthesis and evaluating the same biological parameters as the parent compound.
At present, the information required to fulfill the request for a comparative analysis of this compound analogs, including quantitative data, experimental protocols, and signaling pathway diagrams, is not available in the public domain. Further research and publication of primary literature on the biological activities of this compound and its potential analogs are needed before such a guide can be developed.
References
Validating Gelomuloside A's Mechanism of Action: A Comparative Analysis
Introduction
Gelomuloside A, an iridoid glycoside, has emerged as a compound of interest for researchers in drug discovery and development. Iridoid glycosides, a class of monoterpenoids, are widely distributed in the plant kingdom and have been reported to possess a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Validating the specific mechanism of action of this compound is crucial for its potential therapeutic applications. This guide provides a comparative analysis of this compound with other relevant compounds, summarizing key experimental data and methodologies to facilitate further research and development.
Due to the limited publicly available research specifically on this compound, this guide draws comparisons with the broader class of iridoid glycosides and other compounds with similar potential therapeutic applications to provide a foundational understanding and framework for validation.
Comparison of Anti-inflammatory Mechanisms: this compound and Asperuloside
Iridoid glycosides are well-documented for their anti-inflammatory properties. Asperuloside, a structurally related iridoid glycoside, has been shown to exert its anti-inflammatory effects by targeting key signaling pathways. A proposed mechanism for this compound, based on the activity of similar compounds, likely involves the modulation of inflammatory cascades.
Table 1: Comparison of Anti-inflammatory Activity Data
| Compound | Assay | Key Findings | Reference |
| Asperuloside | Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | Dose-dependent inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [1] |
| Suppression of NF-κB and MAPK signaling pathways. | [1] | ||
| This compound | - | Data not currently available in published literature. | - |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of the test compound (e.g., Asperuloside or this compound) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-1β, IL-6, and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and calculate the half-maximal inhibitory concentration (IC50).
Signaling Pathway Analysis (Western Blot):
-
Following treatment and stimulation as described above, lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the effect of the compound on protein phosphorylation.
Signaling Pathway: Anti-inflammatory Action of Iridoid Glycosides
Caption: Proposed anti-inflammatory signaling pathway of iridoid glycosides.
Comparison of Neuroprotective Mechanisms: this compound and Geniposide
The neuroprotective effects of iridoid glycosides are another area of active research. Geniposide, for instance, has been studied for its potential in ameliorating neurodegenerative conditions. A plausible mechanism for this compound could involve the modulation of pathways related to oxidative stress and neuronal apoptosis.
Table 2: Comparison of Neuroprotective Activity Data
| Compound | Model | Key Findings | Reference |
| Geniposide | In vitro model of glutamate-induced neurotoxicity in PC12 cells | Protected against glutamate-induced cell death. | [2] |
| Reduced intracellular reactive oxygen species (ROS) production. | [2] | ||
| Modulated the expression of apoptosis-related proteins (Bcl-2, Bax). | [2] | ||
| This compound | - | Data not currently available in published literature. | - |
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To assess the ability of a test compound to protect neuronal cells from excitotoxicity.
Cell Line: PC12 rat pheochromocytoma cell line.
Methodology:
-
Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium. Induce neuronal differentiation by treating with nerve growth factor (NGF; 50 ng/mL) for 5-7 days.
-
Treatment: Pre-treat differentiated PC12 cells with various concentrations of the test compound (e.g., Geniposide or this compound) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to glutamate (5 mM) for 24 hours to induce excitotoxicity.
-
Cell Viability Assay: Measure cell viability using the MTT assay.
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Apoptosis Analysis (Western Blot): Analyze the expression of apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) by Western blotting.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assays.
While specific experimental data on this compound is not yet widely available, the established mechanisms of action for other iridoid glycosides like Asperuloside and Geniposide provide a strong foundation for designing validation studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for researchers to investigate and confirm the therapeutic potential of this compound. Further research is warranted to elucidate its precise molecular targets and signaling pathways, which will be instrumental in advancing its development as a potential therapeutic agent.
References
Navigating Bioactive Compound Discovery: A Comparative Guide to Bioassays of Euphorbia Diterpenoids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. While direct bioassay data for the specific compound Gelomuloside A is not publicly available at this time, this guide offers a comprehensive comparison of bioassays for structurally related and bioactive diterpenoids isolated from the Euphorbia genus. This information provides a valuable frame of reference for assessing the potential anti-inflammatory and neuroprotective activities of new compounds derived from the Euphorbiaceae family.
The Euphorbia genus is a rich source of diverse diterpenoids, many of which have demonstrated significant biological activities.[1] This guide focuses on the anti-inflammatory properties of these compounds, a prevalent therapeutic target for this class of natural products.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of selected diterpenoids from various Euphorbia species on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key hallmark of inflammation, and its inhibition is a primary indicator of anti-inflammatory potential.
| Compound | Source Organism | Bioassay | IC50 (µM) | Reference |
| Euphorkans A | Euphorbia kansui | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 2.78 - 10.6 | [2] |
| Euphorkans B | Euphorbia kansui | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 2.78 - 10.6 | [2] |
| Unnamed Rosane Diterpenoid (Compound 7) | Euphorbia ebracteolata | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 2.44 | [3] |
| Unnamed Rosane Diterpenoid (Compound 10) | Euphorbia ebracteolata | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 2.76 | [3] |
| Unnamed Rosane Diterpenoid (Compound 13) | Euphorbia ebracteolata | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 1.02 | [3] |
| Unnamed ent-Isopimarane Diterpenoid (Compound 2) | Euphorbia hylonoma | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 7.12 | [4] |
| Unnamed ent-Isopimarane Diterpenoid (Compound 12) | Euphorbia hylonoma | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 12.73 | [4] |
| Quercetin (Positive Control) | - | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 15.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols for the anti-inflammatory bioassays cited in this guide.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Induced RAW 264.7 Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A vehicle control (cells with LPS and solvent) and a negative control (cells alone) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[2][3][4]
Visualizing the Mechanisms
To better understand the processes involved in the evaluation of these bioactive compounds, the following diagrams illustrate a key signaling pathway in inflammation and a typical experimental workflow.
Caption: NF-κB signaling pathway in inflammation and the inhibitory action of Euphorbia diterpenoids.
Caption: General experimental workflow for the discovery of bioactive natural products.
References
- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Ingenane Diterpenoids from the Roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory evaluation and structure-activity relationships of diterpenoids isolated from Euphorbia hylonoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelomuloside A efficacy compared to standard of care
Insufficient Data Available for a Comparative Analysis of Gelomuloside A
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of information regarding the efficacy and mechanism of action of this compound. This scarcity of data precludes a meaningful comparison with any current standard of care for a specific therapeutic area.
This compound is a flavonoid compound isolated from the plant Suregada multiflora. While traditional medicinal uses of Suregada multiflora suggest potential anti-inflammatory, anticancer, and antibacterial properties, there are no specific preclinical or clinical studies available that investigate the biological activity of purified this compound.
Without experimental data on this compound, it is impossible to:
-
Identify a relevant therapeutic area: The specific diseases or conditions for which this compound might be effective are unknown.
-
Determine the standard of care: Without a defined therapeutic area, a standard of care for comparison cannot be established.
-
Present comparative efficacy data: There are no quantitative data from preclinical or clinical trials to compare with any existing treatments.
-
Detail experimental protocols: No published studies mean no experimental methodologies to report.
-
Visualize signaling pathways or experimental workflows: The mechanism of action of this compound has not been elucidated.
Therefore, the creation of a comparison guide that meets the core requirements of data presentation, experimental protocols, and mandatory visualizations is not feasible at this time. Further foundational research, including in vitro and in vivo studies, is required to characterize the bioactivity and potential therapeutic applications of this compound before any comparative efficacy analysis can be conducted.
Comprehensive Analysis of Gelomuloside A Structure-Activity Relationship Currently Not Possible Due to Limited Data
A comprehensive analysis of the structure-activity relationship (SAR) of Gelomuloside A, including comparisons with alternative compounds and detailed experimental data, cannot be provided at this time. Extensive searches for publicly available research data on this compound have yielded limited information, preventing the creation of a detailed comparison guide as requested.
While the chemical identity of this compound is confirmed through its entry in the PubChem database, which provides its molecular formula (C29H34O15) and structure, there is a significant lack of published scientific literature detailing its biological activities, mechanism of action, or any structure-activity relationship studies.[1] The initial searches also returned information on a similarly named compound, Gelomulide A, which has a different chemical formula (C22H30O5) and is a distinct molecule.[2]
A thorough investigation for studies on this compound's biological activities, including antiviral or any other therapeutic effects, did not yield any specific experimental data. Consequently, it is not possible to summarize quantitative data into comparative tables, provide detailed experimental protocols, or create diagrams of signaling pathways or experimental workflows as there is no available information to draw from.
For a meaningful SAR analysis, data from various analogs and derivatives of this compound would be required to correlate specific structural modifications with changes in biological activity. The current body of scientific literature does not contain this information for this compound.
Researchers, scientists, and drug development professionals interested in the structure-activity relationship of this compound are encouraged to monitor scientific databases for any future publications on this compound. As new research emerges, a comprehensive comparison guide could be developed. At present, the foundational experimental data necessary for such a guide is not available in the public domain.
References
Independent Replication of Gelomuloside A Studies: A Comparative Guide
Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies explicitly detailing an independent replication of the isolation or biological characterization of Gelomuloside A could not be identified. This guide is therefore based on the original discovery and characterization of this compound as reported in the primary literature and subsequent reviews. The focus will be on presenting the foundational data that would be the basis for any future replication studies.
Introduction
This compound is a flavone glycoside first isolated from the seeds of Suregada multiflora (formerly Gelonium multiflorum), a plant belonging to the Euphorbiaceae family.[1] Plants of the Suregada genus have been traditionally used to treat a variety of ailments, including those of the liver and gums, as well as pyrexia and eczema.[1] Phytochemical investigations of this genus have revealed a number of bioactive compounds, including diterpenoids, triterpenoids, and flavonoids, with reported anti-inflammatory, anticancer, and antibacterial properties.[1] This guide aims to provide a comprehensive overview of the original findings on this compound to serve as a benchmark for researchers, scientists, and drug development professionals interested in replicating or building upon this initial work.
Data Presentation
The following tables summarize the key information regarding the isolation and characterization of this compound from the original study.
Table 1: Compound Identification and Source
| Compound Name | Plant Source | Plant Part Used | Reference |
| This compound | Suregada multiflora (A. Juss.) Baill. (syn. Gelonium multiflorum) | Seeds | Das & Chakravarthy, 1993 |
Table 2: Physicochemical and Spectroscopic Data for this compound (Illustrative)
Note: The specific quantitative data from the original 1993 publication by Das and Chakravarthy was not accessible. This table is an illustrative example of the data that would be presented.
| Property | Data |
| Molecular Formula | C₂₇H₃₀O₁₅ (Example) |
| Molecular Weight | 594.52 g/mol (Example) |
| UV λmax (MeOH) | 268, 335 nm (Example) |
| IR (KBr) νmax | 3400, 1655, 1610, 1500 cm⁻¹ (Example) |
| ¹H NMR (DMSO-d₆) δ | Example chemical shifts and coupling constants would be listed here. |
| ¹³C NMR (DMSO-d₆) δ | Example chemical shifts would be listed here. |
| Mass Spectrometry | Example fragmentation pattern would be described here. |
Experimental Protocols
The following are generalized experimental protocols based on standard methods for the isolation and characterization of flavonoid glycosides from plant materials. The specific details of the original study by Das and Chakravarthy could not be accessed.
1. Plant Material Collection and Preparation
-
The seeds of Suregada multiflora would be collected and identified by a plant taxonomist.
-
A voucher specimen would be deposited in a recognized herbarium.
-
The seeds would be air-dried in the shade and then ground into a coarse powder.
2. Extraction and Isolation
-
The powdered plant material would be subjected to solvent extraction, likely using a Soxhlet apparatus or maceration with a solvent such as methanol or ethanol.
-
The crude extract would be concentrated under reduced pressure.
-
The concentrated extract would then be subjected to a series of chromatographic separations. This typically involves:
-
Column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Further purification of fractions using techniques such as preparative thin-layer chromatography (TLC) or Sephadex LH-20 column chromatography.
-
Final purification might be achieved using high-performance liquid chromatography (HPLC).
-
3. Structure Elucidation
-
The structure of the isolated compound (this compound) would be determined using a combination of spectroscopic techniques, including:
-
Ultraviolet-Visible (UV) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)
-
Mass Spectrometry (MS)
-
4. Biological Activity Assays (Hypothetical)
Given the reported anti-inflammatory properties of compounds from the Suregada genus, a study on this compound might include the following assays:
-
In vitro anti-inflammatory assays:
-
Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA in LPS-stimulated macrophages.
-
Assessment of cyclooxygenase (COX-1 and COX-2) enzyme inhibition.
-
-
In vivo anti-inflammatory assays:
-
Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory activity.
-
Croton oil-induced ear edema model in mice.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound, focusing on the inhibition of the NF-κB pathway, which is a common mechanism for flavonoids.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the isolation and characterization of a natural product like this compound.
Caption: General workflow for the isolation and analysis of this compound.
References
Assessing the Specificity of Gelomuloside A: A Comparative Analysis Framework
Introduction
Gelomuloside A is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specificity of a compound like this compound is a critical determinant of its therapeutic potential and safety profile. High specificity indicates that a compound predominantly interacts with its intended biological target, minimizing off-target effects and associated toxicities. This guide provides a framework for assessing the specificity of this compound, comparing it with other relevant compounds, and outlines the experimental methodologies required for such an evaluation.
Defining and Measuring Specificity
The specificity of a compound is its ability to elicit a desired response by interacting with a single, specific molecular target, without significantly affecting other molecules in the biological system. It is a crucial aspect of drug development, as non-specific interactions can lead to adverse side effects.
Key metrics for quantifying specificity include:
-
Selectivity Index (SI): The ratio of the concentration of a compound required to inhibit off-target molecules to the concentration required to inhibit the intended target (e.g., IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity.
-
Ki, Kd, and IC50/EC50 values: These metrics quantify the binding affinity and potency of a compound for its target. Comparing these values across a panel of related and unrelated targets provides a measure of specificity.
Comparative Analysis: this compound and Alternatives
A thorough assessment of this compound's specificity requires comparison with other compounds that have similar biological activities or target the same signaling pathways. For the purpose of this guide, we will consider two hypothetical alternatives with established mechanisms of action.
Table 1: Comparative Specificity Profile of this compound and Alternatives
| Compound | Primary Target(s) | Off-Target(s) | Selectivity Index (SI) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 (e.g., a known kinase inhibitor) | Kinase X | Kinase Y, Kinase Z | 100 |
| Alternative 2 (e.g., a known receptor antagonist) | Receptor A | Receptor B, Ion Channel C | >500 |
Note: Data for this compound is not currently available in published scientific literature. The data for alternatives are illustrative examples.
Experimental Protocols for Specificity Assessment
To generate the data required for a comprehensive specificity assessment of this compound, a series of in vitro and in cellulo experiments are necessary.
Target Identification and Validation
The first step is to identify the primary biological target(s) of this compound.
Experimental Workflow:
Caption: Workflow for identifying the protein targets of this compound.
In Vitro Binding and Enzyme Assays
Once potential targets are identified, their interaction with this compound needs to be quantified.
Methodology:
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kd) of this compound to its purified target protein(s).
-
Enzyme Inhibition/Activation Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine the IC50 or EC50 value. These assays should be performed for the primary target and a panel of related off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context.
Experimental Protocol:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Target engagement by this compound will stabilize the protein, leading to less precipitation at higher temperatures.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting temperature shift.
Kinome/Proteome-Wide Profiling
To broadly assess specificity, this compound should be screened against large panels of proteins.
Workflow Diagram:
Caption: Workflow for broad specificity profiling of this compound.
Signaling Pathway Analysis
Understanding the signaling pathways affected by this compound provides further insight into its specificity and mechanism of action.
Hypothetical Signaling Pathway for an Iridoid Glycoside:
Iridoid glycosides have been reported to modulate inflammatory pathways. A potential mechanism for this compound could be the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
A comprehensive assessment of this compound's specificity is paramount for its development as a potential therapeutic agent. The experimental framework outlined in this guide, from initial target identification to broad proteome-wide profiling and pathway analysis, provides a rigorous approach to defining its selectivity. The generation of quantitative data, as proposed in the tables and workflows, will enable an objective comparison with alternative compounds and inform its potential for clinical translation. It is important to note that as of the time of this writing, there is a lack of publicly available scientific data on this compound, and the information presented herein is a guide for its future evaluation.
Safety Operating Guide
Personal protective equipment for handling Gelomuloside A
Disclaimer: This document provides essential safety and logistical guidance for handling Gelomuloside A based on general best practices for potent or novel chemical compounds. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative to consult the specific SDS for this compound upon availability for definitive safety information. The following guidelines are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, where specific hazard information is unavailable, it is crucial to treat it as a potent compound. Engineering controls should be the primary means of exposure control, with personal protective equipment (PPE) serving as a critical secondary barrier.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards.[1] | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn over safety goggles.[1] | Provides an additional layer of protection for the face from splashes and sprays, especially when working outside a fume hood.[1] | |
| Hand Protection | Double Gloves | An inner nitrile glove covered by a chemically resistant outer glove (e.g., butyl rubber or Silver Shield/4H).[1] | Provides robust protection against skin contact. The outer glove should be selected based on chemical compatibility if known. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned.[1][2] | Protects skin and personal clothing from contamination. |
| Apron | A chemically resistant apron worn over the lab coat. | Offers additional protection against spills and splashes of larger volumes. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator. The type (e.g., N95, or a full-face respirator) should be determined by a formal risk assessment.[2][3] | Protects against inhalation of aerosols or fine powders, which is a primary route of exposure for potent compounds. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe, and closed-heel shoes made of a non-porous material.[1][2] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach is essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
